1-(3-Amino-propyl)-homopiperidine Dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(azepan-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSZZQJHMPGHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640692 | |
| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118979-65-0 | |
| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(3-Aminopropyl)azepane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(3-Aminopropyl)azepane Dihydrochloride, also known as 1-(3-aminopropyl)homopiperidine dihydrochloride, is a chemical compound of interest in various research and development sectors. Its structure features a seven-membered azepane (homopiperidine) ring linked to a primary amine via a propyl chain. The dihydrochloride salt form suggests the presence of two basic nitrogen atoms that have been protonated, which can influence its solubility and handling properties. This guide provides a comprehensive overview of its known chemical properties, drawing from available data.
Chemical and Physical Data
The following table summarizes the key physicochemical properties of 1-(3-Aminopropyl)azepane Dihydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C9H22Cl2N2 | |
| Molecular Weight | 229.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 216 - 221 °C | |
| Solubility | Soluble in water | |
| Boiling Point | 239.5 °C at 760 mmHg (for the free base) | |
| Flash Point | 95.2 °C (for the free base) | |
| pKa | pKa1: ~9.5 (secondary amine), pKa2: ~10.8 (primary amine) (Predicted) | - |
| InChI Key | YQBAKVJHWNFJRR-UHFFFAOYSA-N | |
| Canonical SMILES | C1CCN(CCCCN)CC1.Cl.Cl | |
| CAS Number | 113478-62-3 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1-(3-Aminopropyl)azepane Dihydrochloride are not extensively detailed in publicly accessible literature. However, a general methodology can be inferred from standard organic chemistry practices for the synthesis of similar compounds, which typically involves reductive amination followed by salt formation.
General Synthesis Protocol:
A plausible synthetic route involves the reaction of azepane with a protected 3-aminopropanal or a related three-carbon synthon, followed by reduction and deprotection. The final step would be the formation of the dihydrochloride salt.
-
Reductive Amination: Azepane is reacted with a suitable carbonyl compound, such as 3-(benzyloxycarbonylamino)propanal, in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction forms the carbon-nitrogen bond.
-
Deprotection: The protecting group (e.g., benzyloxycarbonyl) is removed from the primary amine, often by catalytic hydrogenation.
-
Salt Formation: The resulting free base, 1-(3-aminopropyl)azepane, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent) is added to precipitate the dihydrochloride salt.
-
Purification: The precipitated salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization Workflow:
The identity and purity of the synthesized 1-(3-Aminopropyl)azepane Dihydrochloride would be confirmed using a standard battery of analytical techniques.
Figure 1: A general workflow for the characterization of 1-(3-Aminopropyl)azepane Dihydrochloride.
Potential Signaling Pathways and Biological Activity
While specific research on the biological activity and signaling pathways of 1-(3-Aminopropyl)azepane Dihydrochloride is limited, its structural motifs suggest potential interactions with various biological targets. The presence of two amine groups makes it a polyamine analog, and such structures are known to interact with ion channels, receptors, and enzymes.
Hypothesized Biological Interactions:
Given its structure, 1-(3-Aminopropyl)azepane Dihydrochloride could potentially interact with:
-
Polyamine Binding Sites: Many ion channels, such as NMDA receptors and inwardly rectifying potassium channels, have intracellular polyamine binding sites that modulate their activity.
-
G-Protein Coupled Receptors (GPCRs): The amine groups could serve as pharmacophores for various amine-recognizing GPCRs, such as trace amine-associated receptors (TAARs) or biogenic amine receptors.
-
Enzyme Inhibition: The compound could act as a competitive or non-competitive inhibitor for enzymes that process polyamines, such as polyamine oxidases.
The following diagram illustrates a hypothetical logical relationship for screening the biological activity of this compound.
Figure 2: A logical workflow for the biological screening of 1-(3-Aminopropyl)azepane Dihydrochloride.
Safety and Handling
As with any chemical compound, 1-(3-Aminopropyl)azepane Dihydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a dry, cool place.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(3-Aminopropyl)azepane Dihydrochloride is a diamine dihydrochloride salt with defined physicochemical properties. While detailed experimental and biological data in peer-reviewed literature is sparse, its structural characteristics provide a basis for predicting its chemical behavior and potential biological interactions. Further research is necessary to fully elucidate its pharmacological profile and potential applications in drug development. The protocols and workflows provided in this guide offer a foundational framework for researchers and scientists working with this compound.
1-(3-Amino-propyl)-homopiperidine Dihydrochloride molecular structure and weight.
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound, also known by its IUPAC name 3-(1-azepanyl)-1-propanamine dihydrochloride, is a diamine salt. The presence of the homopiperidine (azepane) ring and a primary amino group makes it a versatile building block in medicinal chemistry. The dihydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₂₂Cl₂N₂ | [1] |
| Molecular Weight | 229.19 g/mol | [1][2] |
| CAS Number | 118979-65-0 | [1][2] |
| Appearance | Light yellow to off-white solid | [3] |
| IUPAC Name | 3-(1-azepanyl)-1-propanamine dihydrochloride | [2] |
Molecular Structure
The molecular structure consists of a seven-membered saturated heterocyclic ring, azepane (homopiperidine), which is N-substituted with a 3-aminopropyl chain. In the dihydrochloride salt, both the secondary amine within the azepane ring and the primary amine of the propyl chain are protonated and associated with chloride ions.
Caption: Molecular Structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A common approach would involve the reductive amination of a suitable precursor.
A generalized synthetic workflow could be as follows:
Caption: Generalized Synthetic Workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not definitively established in public literature, its structural motifs are present in compounds targeting various neurological pathways. Its utility in neuroscience research suggests potential interactions with neurotransmitter systems. For instance, related homopiperidine derivatives have been investigated as ligands for histamine H3 receptors, which are involved in modulating the release of various neurotransmitters.
The logical relationship for its potential mechanism of action in a therapeutic context could be visualized as follows:
Caption: Postulated Signaling Pathway and Therapeutic Logic.
References
Synthesis of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of plausible synthetic pathways for 1-(3-Amino-propyl)-homopiperidine Dihydrochloride, a valuable intermediate in pharmaceutical research, particularly in the development of novel therapeutics targeting neurological disorders.[1] The document details two primary synthesis routes, complete with experimental protocols derived from analogous chemical transformations, quantitative data, and process visualizations to aid in laboratory-scale and pilot-plant production.
Introduction
1-(3-Amino-propyl)-homopoperidine, also known as 3-(1-azepanyl)-1-propanamine, is a diamine featuring a homopiperidine (azepane) ring N-substituted with a 3-aminopropyl chain. Its dihydrochloride salt form enhances stability and solubility, making it a suitable precursor for further chemical modifications in drug discovery programs. This guide outlines two robust and adaptable synthetic strategies: Pathway 1 , involving the cyanoethylation of homopiperidine followed by nitrile reduction, and Pathway 2 , which proceeds via the alkylation of homopiperidine with a protected 3-halopropylamine, followed by deprotection.
Pathway 1: Cyanoethylation of Homopiperidine and Subsequent Reduction
This pathway offers a straightforward approach, beginning with the Michael addition of homopiperidine to acrylonitrile, followed by the reduction of the resulting nitrile to the desired primary amine.
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis via cyanoethylation.
Experimental Protocols for Pathway 1
Step 1a: Synthesis of 3-(Homopiperidin-1-yl)propanenitrile
This reaction is a base-catalyzed Michael addition.[2][3]
-
Reagents: Homopiperidine, Acrylonitrile, Basic catalyst (e.g., potassium hydroxide or Triton B).
-
Procedure: To a stirred solution of homopiperidine (1.0 eq.) in a suitable solvent such as acetonitrile or in the absence of a solvent, acrylonitrile (1.1 eq.) is added dropwise at a temperature maintained between 0-10 °C. A catalytic amount of a base can be added to facilitate the reaction.[4] The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS. Upon completion, the mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by vacuum distillation or column chromatography.
Step 1b: Reduction of 3-(Homopiperidin-1-yl)propanenitrile to 1-(3-Amino-propyl)-homopiperidine
The nitrile can be reduced to a primary amine using lithium aluminum hydride (LAH) or through catalytic hydrogenation.[5][6]
-
Method A: Using Lithium Aluminum Hydride (LAH) [7][8][9]
-
Reagents: 3-(Homopiperidin-1-yl)propanenitrile, Lithium Aluminum Hydride (LAH), Anhydrous solvent (e.g., THF or diethyl ether), Water, 15% NaOH solution.
-
Procedure: A solution of 3-(Homopiperidin-1-yl)propanenitrile (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of LAH (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is then stirred at room temperature or refluxed for 4-12 hours until the reaction is complete (monitored by TLC or IR spectroscopy). The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x grams of LAH used. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude 1-(3-Amino-propyl)-homopiperidine.
-
-
Method B: Catalytic Hydrogenation [10][11]
-
Reagents: 3-(Homopiperidin-1-yl)propanenitrile, Catalyst (e.g., Raney Nickel, Pd/C, or PtO2), Hydrogen gas, Solvent (e.g., methanol or ethanol, often with ammonia to suppress secondary amine formation).
-
Procedure: The nitrile (1.0 eq.) is dissolved in ethanol saturated with ammonia. A catalytic amount of Raney Nickel (slurry in water, washed with ethanol) is added to the solution. The mixture is then hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (e.g., 50-100 psi) at a temperature of 50-100 °C for 6-24 hours. After the reaction, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.
-
Step 1c: Formation of this compound
-
Reagents: 1-(3-Amino-propyl)-homopiperidine, Hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a solvent like isopropanol or ether).
-
Procedure: The crude 1-(3-Amino-propyl)-homopiperidine is dissolved in a suitable solvent like isopropanol or ethanol. To this solution, at least two equivalents of concentrated hydrochloric acid or a solution of HCl in isopropanol are added dropwise with stirring. The dihydrochloride salt typically precipitates from the solution. The mixture may be cooled to enhance precipitation. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.[12]
Quantitative Data for Pathway 1 (Based on Analogous Reactions)
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | Homopiperidine, Acrylonitrile | Triton B (cat.) | Acetonitrile | 0 - RT | 12-24 | 85-95 | >95 (crude) |
| 1b | 3-(Homopiperidin-1-yl)propanenitrile | LiAlH4 | THF | 0 - RT | 4-12 | 70-90 | >90 (crude) |
| 1b | 3-(Homopiperidin-1-yl)propanenitrile | Raney Ni, H2 | Ethanolic Ammonia | 50-100 | 6-24 | 80-95 | >95 (crude) |
| 1c | 1-(3-Amino-propyl)-homopiperidine | Conc. HCl | Isopropanol | 0 - RT | 1-2 | >95 | >98 (recryst.) |
Pathway 2: Alkylation of Homopiperidine with a Protected 3-Halopropylamine
This pathway involves the N-alkylation of homopiperidine with a three-carbon synthon carrying a protected amine. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, prevents side reactions with the primary amine.
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis via alkylation.
Experimental Protocols for Pathway 2
Step 2a & 2b: Preparation of tert-butyl (3-chloropropyl)carbamate
This can be a two-step process starting from 3-amino-1-propanol.
-
Step 2a: Boc Protection of 3-amino-1-propanol [13][14]
-
Reagents: 3-amino-1-propanol, Di-tert-butyl dicarbonate (Boc2O), Base (e.g., NaOH or triethylamine), Solvent (e.g., Dichloromethane (DCM) or a biphasic system).
-
Procedure: To a stirred solution of 3-amino-1-propanol (1.0 eq.) and triethylamine (1.1 eq.) in DCM, a solution of Boc2O (1.1 eq.) in DCM is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl (3-hydroxypropyl)carbamate.
-
-
Step 2b: Conversion of Alcohol to Chloride
-
Reagents: tert-butyl (3-hydroxypropyl)carbamate, Thionyl chloride (SOCl2) or other chlorinating agent, Solvent (e.g., DCM).
-
Procedure: To a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 eq.) in DCM at 0 °C, thionyl chloride (1.2 eq.) is added dropwise. The mixture is stirred at room temperature for 2-6 hours. The solvent and excess SOCl2 are removed under reduced pressure to yield tert-butyl (3-chloropropyl)carbamate.
-
Step 2c: Alkylation of Homopiperidine
-
Reagents: Homopiperidine, tert-butyl (3-chloropropyl)carbamate, Base (e.g., K2CO3 or Na2CO3), Solvent (e.g., Acetonitrile or DMF).
-
Procedure: A mixture of homopiperidine (1.0 eq.), tert-butyl (3-chloropropyl)carbamate (1.1 eq.), and potassium carbonate (1.5 eq.) in acetonitrile is heated to reflux for 12-24 hours. The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield tert-butyl (3-(homopiperidin-1-yl)propyl)carbamate.
Step 2d: Boc Deprotection [1][15][16][17]
-
Reagents: tert-butyl (3-(homopiperidin-1-yl)propyl)carbamate, Strong acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane).
-
Procedure: The Boc-protected diamine is dissolved in DCM, and an excess of TFA (e.g., 20-50% v/v) is added. The solution is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure. Alternatively, a solution of HCl in dioxane (e.g., 4M) can be used, which directly yields the hydrochloride salt.
Step 2e: Formation of Dihydrochloride Salt
If TFA was used for deprotection, the resulting trifluoroacetate salt needs to be neutralized and then converted to the dihydrochloride salt as described in Step 1c. If HCl in dioxane was used in the previous step, this step may be combined with the deprotection.
Quantitative Data for Pathway 2 (Based on Analogous Reactions)
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 2a | 3-Amino-1-propanol, Boc2O | Triethylamine | DCM | 0 - RT | 4-12 | 90-98 | >95 (crude) |
| 2b | tert-butyl (3-hydroxypropyl)carbamate | SOCl2 | DCM | 0 - RT | 2-6 | 85-95 | >95 (crude) |
| 2c | Homopiperidine, tert-butyl (3-chloropropyl)carbamate | K2CO3 | Acetonitrile | Reflux | 12-24 | 70-85 | >90 (after chromatography) |
| 2d | tert-butyl (3-(homopiperidin-1-yl)propyl)carbamate | TFA | DCM | RT | 1-4 | >95 | >95 (crude) |
| 2e | 1-(3-Amino-propyl)-homopiperidine | Conc. HCl | Isopropanol | 0 - RT | 1-2 | >95 | >98 (recryst.) |
Conclusion
Both presented pathways provide viable routes for the synthesis of this compound. Pathway 1 is more atom-economical and involves fewer steps, making it potentially more suitable for large-scale production. However, the use of highly reactive reagents like LAH or high-pressure hydrogenation requires specialized equipment and handling procedures. Pathway 2, while longer, utilizes more common and often milder reaction conditions, which may be advantageous for laboratory-scale synthesis and for the preparation of analogues with sensitive functional groups. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, available equipment, and cost considerations. The detailed protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 12. SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE - Patent 1140857 [data.epo.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. jk-sci.com [jk-sci.com]
The Multifaceted Mechanisms of Homopiperidine Derivatives in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homopiperidine and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential in the field of neuroscience. Their unique structural scaffold allows for interaction with a wide array of molecular targets within the central nervous system (CNS), leading to diverse pharmacological effects. This technical guide provides an in-depth exploration of the mechanisms of action of homopiperidine derivatives, focusing on their interactions with key proteins implicated in neurological and psychiatric disorders. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts in this promising area.
Introduction
The homopiperidine nucleus, a seven-membered saturated heterocycle containing a nitrogen atom, serves as a privileged scaffold in medicinal chemistry. Its structural flexibility and basic nitrogen atom enable the design of ligands with high affinity and selectivity for various CNS targets. This guide will systematically review the primary mechanisms of action of homopiperidine and related piperidine derivatives, including their roles as cholinesterase inhibitors, modulators of N-methyl-D-aspartate (NMDA) and sigma (σ) receptors, inhibitors of monoamine oxidases (MAO), and ligands for dopamine, serotonin, and histamine receptors.
Cholinesterase Inhibition: A Key Strategy in Alzheimer's Disease
A prominent mechanism of action for several piperidine and homopiperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibitory Activity
The inhibitory potency of various derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |
| Piperidine | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.00056 | [1] |
| Piperidine | Compound 21 | AChE | 0.00056 | [1] |
| Piperidine | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 | [2] |
| Piperidine | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 | [2] |
| Phthalimide-piperazine | Compound 4b (4-Fluorophenyl moiety) | AChE | 16.42 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE enzyme solution (e.g., from Electrophorus electricus)
-
Test compound (homopiperidine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Mix the components in the wells and incubate for 10-15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank (add 10 µL of deionized water to the blank).
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the control, and the IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Cholinergic Neurotransmission
Modulation of NMDA Receptors
Homopiperazine derivatives have been shown to interact with the polyamine modulatory site on NMDA receptors, which are critical for synaptic plasticity and memory function. These compounds can act as either partial agonists or antagonists, thereby modulating glutamatergic neurotransmission.
Quantitative Data: NMDA Receptor Activity
The activity of homopiperazine derivatives at NMDA receptors is often assessed by their ability to enhance the binding of [3H]MK-801, a non-competitive NMDA receptor antagonist.
| Derivative | Activity | EC50 (µM) | Efficacy vs. Spermine | Reference |
| N,N'-bis(2-aminoacetyl)homopiperazine | Partial Agonist | 18.0 | ~60% | [3] |
| N,N'-bis(3-aminopropyl)homopiperazine | Partial Agonist | 24.4 | ~76% | [3] |
| Spermine (endogenous polyamine) | Agonist | 5.2 | 100% | [3] |
Experimental Protocol: [3H]MK-801 Binding Assay
This radioligand binding assay is used to study the allosteric modulation of the NMDA receptor.
Principle: The binding of the radiolabeled channel blocker [3H]MK-801 to the NMDA receptor is enhanced by agonists at the polyamine site. This enhancement can be measured to determine the potency and efficacy of test compounds.
Materials:
-
Rat forebrain membranes
-
[3H]MK-801 (radioligand)
-
Tris-HCl buffer (pH 7.4)
-
Glutamate and glycine (co-agonists)
-
Test compound (homopiperazine derivative)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate rat forebrain membranes with [3H]MK-801, glutamate, glycine, and varying concentrations of the test compound in Tris-HCl buffer.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the specific binding against the logarithm of the compound concentration to calculate the EC50 value.
Signaling Pathway: NMDA Receptor Modulation
Sigma (σ) Receptor Ligands
Piperidine and homopiperidine derivatives are being extensively investigated as high-affinity ligands for σ1 and σ2 receptors. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neuropsychiatric and neurodegenerative diseases.
Quantitative Data: Sigma Receptor Binding Affinity
The binding affinity of these derivatives is determined by their inhibition constant (Ki).
| Compound Class | Derivative Example | Target | Ki (nM) | Reference |
| Piperidine | Compound 5 | σ1 | 3.64 | [4] |
| Piperidine | Compound 11 | σ1 | 4.41 | [4] |
| Piperazine | Compound 4 | σ1 | 1531 | [4] |
| Piperidine | Compound 19 | σ1 | 11.8 | [5] |
| Piperidine | Compound 19 | σ2 | 1051 | [5] |
Experimental Protocol: Sigma-1 Receptor Functional Assay (Phenytoin Method)
This assay helps to determine whether a ligand acts as an agonist or antagonist at the σ1 receptor.
Principle: Phenytoin is a negative allosteric modulator of the σ1 receptor. It potentiates the binding of σ1 receptor agonists while having no effect or slightly reducing the binding of antagonists.
Materials:
-
Rat liver membranes (a rich source of σ1 receptors)
-
--INVALID-LINK---pentazocine (σ1 receptor radioligand)
-
Phenytoin
-
Test compound (piperidine derivative)
-
Tris buffer (pH 8.0)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Two Sets of Experiments: Perform the radioligand binding assay in parallel, one set with and one set without phenytoin.
-
Incubation: Incubate the rat liver membranes with --INVALID-LINK---pentazocine, the test compound at various concentrations, and either phenytoin or its solvent.
-
Filtration and Washing: As described in the [3H]MK-801 binding assay.
-
Scintillation Counting: As described previously.
-
Data Analysis: Compare the Ki values obtained in the presence and absence of phenytoin. A significant decrease in the Ki value in the presence of phenytoin indicates an agonist profile, while little to no change suggests an antagonist profile.
Signaling Pathway: Sigma-1 Receptor (Chaperone Activity)
Monoamine Oxidase (MAO) Inhibition
Piperidine derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.
Quantitative Data: MAO Inhibitory Activity
| Compound Class | Derivative Example | Target | IC50 (µM) | Ki (µM) | Reference |
| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 | 0.155 | [6] |
| Pyridazinobenzylpiperidine | Compound S16 | MAO-B | 0.979 | 0.721 | [6] |
| Pyridazinobenzylpiperidine | Compound S15 | MAO-A | 3.691 | - | [6] |
| Piperine | - | MAO-A | 20.9 | 19.0 | [7] |
| Piperine | - | MAO-B | 7.0 | 3.19 | [7] |
Experimental Protocol: MAO Inhibition Assay
Principle: The activity of MAO is determined by measuring the formation of a product from a specific substrate. For example, the deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (piperidine derivative)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Enzyme and Substrate Preparation: Dilute the MAO enzymes and prepare a working solution of kynuramine in the assay buffer.
-
Assay Reaction:
-
Add the diluted test compound to the wells.
-
Add the diluted enzyme solution and pre-incubate for ~15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine solution.
-
-
Detection: After a 30-60 minute incubation, measure the fluorescence (e.g., excitation ~310 nm, emission ~400 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Workflow: MAO Inhibition and Neurotransmitter Metabolism
Dopamine and Serotonin Receptor Ligands
Homopiperazine and piperidine derivatives have been designed as ligands for various dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT7, SERT) receptors, making them potential candidates for treating psychosis, depression, and other mood disorders.
Quantitative Data: Dopamine and Serotonin Receptor/Transporter Affinity
| Compound Class | Derivative Example | Target | Ki (nM) / IC50 (nM) | Reference |
| Alkoxy-piperidine | Compound 7a | 5-HT1A | Ki = 12 | [8] |
| Alkoxy-piperidine | Compound 7a | 5-HT7 | Ki = 25 | [8] |
| Alkoxy-piperidine | Compound 7a | SERT | IC50 = 177 | [8] |
| Alkoxy-piperidine | Compound 15g | 5-HT1A | Ki = 17 | [8] |
| Alkoxy-piperidine | Compound 15g | 5-HT7 | Ki = 35 | [8] |
| Alkoxy-piperidine | Compound 15g | SERT | IC50 = 85 | [8] |
Signaling Pathways: Dopamine D2 and Serotonin 5-HT1A/2A Receptors
Conclusion
Homopiperidine derivatives exhibit a remarkable polypharmacology, engaging with a multitude of key targets in the central nervous system. Their ability to act as cholinesterase inhibitors, modulators of NMDA and sigma receptors, and ligands for monoaminergic systems underscores their potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. The data, protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of homopiperidine-based CNS drugs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial in translating their therapeutic promise into clinical reality.
References
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of WAY-100135: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide explores the research applications and technical profile of the potent 5-HT1A receptor antagonist, WAY-100135 (CAS Number: 118979-65-0). This document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols, and the intricate signaling pathways it modulates, empowering researchers to effectively harness this tool in their investigations.
Pharmacological Profile: A Quantitative Overview
WAY-100135 is a phenylpiperazine derivative recognized for its high affinity and selectivity as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][2] Its interaction with the 5-HT1A receptor is stereoselective, with the (+)-enantiomer exhibiting significantly greater activity.[1] The following tables summarize the key quantitative data regarding the binding affinity and functional activity of WAY-100135 and its enantiomers.
| Binding Affinity Data | |||
| Compound | Parameter | Value | Receptor/Tissue |
| (+/-)-WAY-100135 | IC50 | 34 nM | Rat hippocampal 5-HT1A receptor[1][3] |
| (S)-WAY-100135 | IC50 | 15 nM | 5-HT1A receptor[4] |
| (+)-WAY-100135 | pKi | 7.58 | 5-HT1D receptor[5][6] |
| (+)-WAY-100135 | pKi | 5.82 | 5-HT1B receptor[5][6] |
| (S)-WAY-100135 | Ki | 1.2 nM | 5-HT1A receptor[7] |
| WAY-100635 (analog) | Ki | 0.08 nM | 5-HT1A receptor[7] |
| Functional Activity Data | |||
| Compound | Parameter | Value | Assay/Model |
| (+/-)-WAY-100135 | pA2 | 7.2 | Guinea-pig ileum[1] |
| WAY-100135 | pA2 | 7.2 (6.9-8.5) | Rat isolated superior cervical ganglion[8] |
| (+)-enantiomer | pA2 | 7.5 (7.2-8.0) | Rat isolated superior cervical ganglion[8] |
| (-)-enantiomer | pA2 | 6.3 +/- 0.25 | Rat isolated superior cervical ganglion[8] |
| (S)-WAY-100135 | ED50 | ~3.3 mg/kg | Reversal of 8-OH-DPAT-induced decrease in extracellular 5-HT[9] |
Core Research Applications
WAY-100135 serves as a critical tool in elucidating the multifaceted roles of the 5-HT1A receptor in the central nervous system. Its primary applications include:
-
Investigating Serotonergic Neurotransmission: As a selective antagonist, WAY-100135 is instrumental in studying the physiological and behavioral consequences of blocking 5-HT1A receptor activity. This includes its effects on serotonin synthesis, release, and metabolism.[10]
-
Anxiety and Depression Research: Studies have utilized WAY-100135 to explore the involvement of 5-HT1A receptors in anxiety-like behaviors. For instance, it has been shown to produce anxiolytic-like effects in the murine elevated plus-maze test.
-
Elucidating Drug Mechanisms: WAY-100135 is frequently used to determine if the effects of a novel compound are mediated through the 5-HT1A receptor. By observing whether WAY-100135 can block the effects of the test compound, researchers can confirm its mechanism of action.[11]
-
Studying Social and Agonistic Behavior: Research has employed WAY-100135 to investigate the role of 5-HT1A receptors in modulating social interactions and aggressive behaviors in animal models.[12]
-
Potential Antipsychotic Properties: WAY-100135 has been investigated for its ability to attenuate the psychotomimetic effects of NMDA receptor antagonists, suggesting a potential role for 5-HT1A receptor antagonists in the treatment of psychosis.[13]
Key Experimental Methodologies
This section details the protocols for two fundamental experimental techniques used to characterize the activity of WAY-100135.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of WAY-100135 for the 5-HT1A receptor.
Objective: To quantify the binding of WAY-100135 to 5-HT1A receptors in a competitive binding experiment using a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.[14]
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).[14]
-
Test Compound: WAY-100135.
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.[14]
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter.[14]
Procedure:
-
Prepare serial dilutions of WAY-100135.
-
In a 96-well plate, add the assay buffer, membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically near its Kd value), and varying concentrations of WAY-100135.
-
For total binding wells, omit WAY-100135.
-
For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM Serotonin).
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[14]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of WAY-100135, which can then be converted to a Ki value.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.
Objective: To measure the effect of WAY-100135 administration on extracellular serotonin levels in a specific brain region (e.g., the ventral hippocampus).[14]
Materials:
-
Animal Model: Male Sprague-Dawley rats.[14]
-
Surgical Equipment: Stereotaxic apparatus.[14]
-
Microdialysis Equipment: Microdialysis probes, perfusion pump.[14]
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).[14]
-
Test Compound: WAY-100135.
-
Analytical Equipment: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for serotonin analysis.[14]
Procedure:
-
Anesthetize the rat and secure it in a stereotaxic apparatus.
-
Surgically implant a microdialysis probe into the target brain region (e.g., ventral hippocampus).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[14]
-
Collect baseline dialysate samples at regular intervals to establish a stable baseline of extracellular serotonin.
-
Administer WAY-100135 to the animal (e.g., via subcutaneous or intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the concentration of serotonin in the collected dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline serotonin levels.
Signaling Pathways Modulated by WAY-100135
WAY-100135 exerts its effects by blocking the canonical signaling pathway of the 5-HT1A receptor, which is a G-protein-coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
Canonical Gi/o-Coupled Pathway:
-
Inhibition of Adenylyl Cyclase: Activation of the 5-HT1A receptor by serotonin leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[15]
-
Reduction of cAMP and PKA Activity: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).[15]
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which decreases neuronal excitability. Simultaneously, it inhibits voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.[14]
By acting as an antagonist, WAY-100135 prevents serotonin from binding to the 5-HT1A receptor, thereby blocking this entire signaling cascade. This leads to an increase in neuronal excitability.
Other Signaling Pathways: The 5-HT1A receptor has also been shown to couple to other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[15] The antagonism of these pathways by WAY-100135 is an active area of research.
References
- 1. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 5. WAY-100135 - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of (+)WAY 100135 to behavioral, hypothermic and corticosterone effects induced by 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Whitepaper: The Biological Significance of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride as a Versatile Synthetic Scaffold
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(3-Amino-propyl)-homopiperidine dihydrochloride is a heterocyclic organic compound recognized primarily for its role as a versatile synthetic intermediate in medicinal chemistry.[1] While direct biological activity data for this specific molecule is not extensively documented in public literature, its structural motifs—a homopiperidine ring and a primary aminopropyl side chain—are key pharmacophoric elements in a variety of biologically active molecules. This technical guide elucidates the latent biological potential of this compound by examining the established activities of analogous structures and the therapeutic agents derived from them. The primary focus will be on its potential as a scaffold for the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and agents targeting the central nervous system (CNS), areas where related aminopiperidine and homopiperazine structures have demonstrated significant therapeutic value.
Introduction
The piperidine and its seven-membered homolog, homopiperidine (or azepane), are privileged structures in drug discovery, appearing in a wide array of approved pharmaceuticals. These scaffolds offer a combination of desirable properties, including metabolic stability, favorable pharmacokinetic profiles, and the ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. This compound combines the homopiperidine core with a flexible aminopropyl linker, providing two points of diversity for chemical modification in the synthesis of compound libraries for screening and lead optimization. Its utility is particularly noted in the development of therapeutics for neurological disorders.[1]
Inferred Biological Activity and Therapeutic Potential
Given the prevalence of the aminopiperidine scaffold in potent and selective enzyme inhibitors, a primary inferred application for this compound is in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The closely related (R)-3-aminopiperidine dihydrochloride is a key building block in the synthesis of several marketed DPP-IV inhibitors.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The (R)-enantiomer of 3-aminopiperidine is a common structural feature in a class of DPP-IV inhibitors known as "gliptins." While direct evidence for the use of this compound in this context is not available, its structure suggests it could be used to synthesize analogs with modified pharmacokinetic or pharmacodynamic properties.
Table 1: Representative Biological Activity of Aminopiperidine-based DPP-IV Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. DPP-8/DPP-9 |
| Alogliptin | DPP-IV | Enzyme Inhibition | <10 | >10,000-fold |
| Sitagliptin | DPP-IV | Enzyme Inhibition | 18 | >2,600-fold |
| Saxagliptin | DPP-IV | Enzyme Inhibition | 26 | >400-fold |
Note: The data in this table is for aminopiperidine-containing DPP-IV inhibitors and is presented to illustrate the potential of this chemical class, for which this compound is a potential synthetic precursor.
Central Nervous System (CNS) Applications
The homopiperidine and related piperidine scaffolds are present in numerous CNS-active drugs, including antipsychotics and antidepressants. The ability of these rings to interact with aminergic G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors is well-established. It is suggested that this compound has the potential to interact with specific receptors in the central nervous system, making it a candidate for the development of treatments for conditions like anxiety and depression.[1]
Experimental Protocols for Evaluation of Derivatives
The following are representative experimental protocols that would be used to characterize the biological activity of novel compounds synthesized from this compound.
DPP-IV Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit DPP-IV activity.
Methodology:
-
Human recombinant DPP-IV is used as the enzyme source.
-
The fluorogenic substrate Gly-Pro-AMC is used.
-
The test compound is pre-incubated with DPP-IV in a buffer solution (e.g., Tris-HCl, pH 7.5) at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percent inhibition against a range of test compound concentrations and fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay for CNS Receptor Affinity
Objective: To determine the binding affinity of a test compound to a specific CNS receptor (e.g., Dopamine D2 receptor).
Methodology:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human D2 receptor) are prepared.
-
A specific radioligand (e.g., [³H]-Spiperone for the D2 receptor) is used.
-
The test compound at various concentrations is incubated with the cell membranes and the radioligand in a binding buffer.
-
The incubation is carried out to equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
The following diagrams illustrate the conceptual signaling pathway for DPP-IV inhibition and a typical workflow for synthesizing and evaluating new chemical entities from a starting scaffold like this compound.
Caption: Conceptual signaling pathway of DPP-IV inhibition.
References
Technical Guide: Solubility and Stability of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages information on closely related analogs and established experimental protocols to provide a robust framework for its handling, formulation, and analysis.
Core Concepts: Solubility and Stability
Understanding the solubility and stability of a compound is paramount in drug development. Solubility influences bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways. 1-(3-Amino-propyl)-homopiperidine is supplied as a dihydrochloride salt, a common strategy to enhance the aqueous solubility of amine-containing compounds.[1]
Solubility Profile
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility |
| Water | Freely soluble (>500 mg/mL)[2] |
| Ethanol | Slightly soluble[2] |
| Methanol | Data not available |
| DMSO | Data not available |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.
Kinetic Solubility Assay
This high-throughput method is suitable for early-stage discovery to assess the apparent solubility of a compound under non-equilibrium conditions.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Determination.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of the compound and is crucial for later-stage development and formulation.
Experimental Workflow: Thermodynamic Solubility Assay
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Profile and Forced Degradation Studies
The stability of this compound is critical for its handling, storage, and formulation. As a dihydrochloride salt, it is likely to be hygroscopic, a property noted for similar aminopiperidine salts.[2] Therefore, storage in a cool (2-8°C), dry environment in a tightly sealed container is recommended.[1][2]
To comprehensively assess its stability, forced degradation studies are essential. These studies expose the compound to harsh conditions to identify potential degradation products and pathways.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid State | 80°C | 48 hours |
| Photolytic Degradation | Solid State & Solution | ICH Q1B conditions | As per guidelines |
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Potential Signaling Pathway Involvement
Piperidine derivatives have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation.[3][4][5] The following diagram illustrates a simplified NMDA receptor signaling pathway, a potential target for compounds like this compound.
Signaling Pathway: NMDA Receptor Activation
Caption: Simplified NMDA Receptor Signaling Pathway.
Conclusion
While direct quantitative data for this compound is limited, this guide provides a comprehensive framework based on data from close analogs and established scientific protocols. It is estimated to be highly soluble in water and should be stored under cool, dry, and airtight conditions due to its likely hygroscopic nature. The provided experimental protocols offer a clear path for determining its precise solubility and stability profiles. Furthermore, its structural similarity to other piperidine derivatives suggests potential interactions with the NMDA receptor signaling pathway, warranting further investigation for its application in neuroscience research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 4. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Promise of the Homopiperidine Scaffold: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals on the Evolving Therapeutic Landscape of Homopiperidine Derivatives.
The homopiperidine moiety, a seven-membered diazacyclic ring, is emerging as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for diverse substitutions, granting access to a wide chemical space and enabling the fine-tuning of pharmacological properties. This technical guide provides a comprehensive review of the current understanding of homopiperidine derivatives, focusing on their therapeutic potential in oncology and central nervous system (CNS) disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to serve as a resource for researchers and drug development professionals.
Therapeutic Potential in Oncology
Homopiperidine-based compounds have demonstrated significant promise as anticancer agents, with derivatives showing potent cytotoxic activity across various cancer cell lines. The structural versatility of the homopiperidine ring has been exploited to synthesize analogues of known anticancer drugs and to develop novel chemical entities that interfere with cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of various homopiperidine derivatives has been quantified primarily through in vitro cytotoxicity assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A summary of reported IC50 values for selected homopiperidine and related piperazine derivatives is presented below.
| Compound Class/Name | Cell Line(s) | IC50 (µM) | Reference(s) |
| 1-Benzhydryl-4-(phenylcarboxamide)-1,4-diazepane Derivatives | Reh (B-cell leukemia) | 18 (for 4-benzhydryl-N-(3-chlorophenyl) deriv.) | [1][2] |
| Homopiperazine Analogues of JS-K | HL-60, U937 (Leukemia) | Sub-micromolar | [3] |
| Phthalazinylpiperazine Derivatives (e.g., Compound 7e) | MDA-MB-231 (Breast Cancer) | 0.013 | [4] |
| A549 (Lung), HT-29 (Colon) | 2.19 | [4] | |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives | MCF7, BT20, T47D, CAMA-1 (Breast Cancer) | 0.31 - 120.52 | [5] |
| Rhodanine-Piperazine Hybrids | MDA-MB-468, MCF-7 (Breast Cancer) | 36 - 169 | [6] |
Key Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9][10] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured, typically between 550 and 600 nm.[7][8] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Detailed Protocol:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: A stock solution of the test compound (e.g., homopiperidine derivative) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Incubation: Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C in a CO₂ incubator, protected from light.[7][11]
-
Formazan Solubilization: The medium containing MTT is carefully removed without disturbing the formazan crystals. 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple crystals. The plate may be placed on a shaker for 10 minutes to ensure complete dissolution.[7][11]
-
Data Acquisition and Analysis: The absorbance (Optical Density, OD) is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated using the following formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualized Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening homopiperidine derivatives for anticancer activity.
Therapeutic Potential in CNS Disorders
The homopiperidine scaffold is present in molecules targeting the CNS, demonstrating its utility in designing drugs for neuropsychiatric and neurodegenerative diseases. Its structural relationship to the piperidine ring, found in many CNS-active drugs, makes it a compelling starting point for novel therapeutic development.
Pridopidine: A Sigma-1 Receptor Agonist for Neurodegeneration
Pridopidine is a homopiperidine-containing small molecule in clinical development for neurodegenerative disorders such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[12] Initially investigated for its affinity to dopamine receptors, its primary mechanism of action is now understood to be the potent and selective agonism of the Sigma-1 Receptor (S1R).[13]
S1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a region known as the mitochondria-associated membrane (MAM).[12] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, mitochondrial function, and neurotrophic factor signaling.[12]
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Reference(s) |
| Pridopidine | Sigma-1 Receptor | Rat | 69.7 | [14] |
| Pridopidine | Sigma-1 Receptor | Human | 81.7 | [14] |
| Pridopidine | Dopamine D2 Receptor | - | ~7000-8000 | [15] |
| Haloperidol | Dopamine D2 Receptor | - | 0.89 | [16] |
| Haloperidol | Serotonin 5HT2A Receptor | - | 120 | [16] |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates higher binding affinity.
Pridopidine's Neuroprotective Signaling Pathway
Activation of S1R by pridopidine triggers a cascade of neuroprotective events that counteract the cellular dysfunction observed in neurodegenerative diseases.[12] Pridopidine has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF) pathway, the AKT/PI3K survival pathway, and the glucocorticoid receptor response.[15] These actions collectively enhance synaptic plasticity, promote neuronal survival, restore mitochondrial function, and reduce ER stress.[12][13]
Key Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[17]
Principle: These assays measure the direct interaction of a radiolabeled ligand with its receptor. In a competitive binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound (e.g., a homopiperidine derivative) compete for binding to the receptor preparation (e.g., cell membranes or tissue homogenates). The ability of the test compound to displace the radioligand is measured, and from this, its IC50 and subsequently its Ki value can be calculated.[17][18]
Detailed Protocol (Filtration Assay):
-
Membrane Preparation: Tissue or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a method like the BCA assay.[19]
-
Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added: the membrane preparation, the unlabeled test compound at various concentrations, and a fixed concentration of the radioligand (e.g., [³H]-haloperidol for dopamine receptors).[19]
-
Incubation: The plate is incubated, often at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[19]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17][19]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is counted using a scintillation counter (e.g., a MicroBeta counter).[19]
-
Data Analysis: Non-specific binding is determined from wells containing a high concentration of an unlabeled ligand that saturates the receptors. Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as specific binding versus the log concentration of the test compound. The IC50 is determined using non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Conclusion and Future Directions
The homopiperidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. In oncology, its derivatives have demonstrated potent, low-micromolar to nanomolar cytotoxicity, warranting further investigation into their mechanisms of action and in vivo efficacy. For CNS disorders, the success of pridopidine highlights the potential of homopiperidine-based molecules to modulate complex intracellular signaling pathways, offering hope for disease-modifying treatments for neurodegenerative conditions.
Future research should focus on expanding the structure-activity relationship (SAR) studies for both anticancer and CNS applications to optimize potency and selectivity. Elucidating the precise molecular targets and downstream signaling pathways of novel active compounds will be critical. Furthermore, as promising leads emerge, a thorough evaluation of their pharmacokinetic and toxicological profiles will be essential for their translation into clinical candidates. The continued exploration of the chemical space around the homopiperidine nucleus is poised to yield the next generation of innovative medicines.
References
- 1. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases | MDPI [mdpi.com]
- 13. Pridopidine - Wikipedia [en.wikipedia.org]
- 14. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and History
The history of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride is intrinsically linked to its utility as a synthetic intermediate. There is no single seminal publication detailing its initial discovery. Instead, its emergence appears to be driven by the broader interest in azepane-containing scaffolds in medicinal chemistry. The azepane ring is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties to bioactive molecules. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly those designed to target the central nervous system.[1] Its dihydrochloride salt form enhances stability and solubility, making it amenable for use in various synthetic protocols.
Physicochemical Properties
Quantitative data for this compound and its free base, 3-(azepan-1-yl)propan-1-amine, have been aggregated from various chemical supplier databases.
Table 1: Physicochemical Properties
| Property | Value | Compound Form | Source |
| CAS Number | 118979-65-0 | Dihydrochloride | Sigma-Aldrich |
| CAS Number | 3437-33-0 | Free Base | Chem-Impex, PubChem |
| Molecular Formula | C₉H₂₂Cl₂N₂ | Dihydrochloride | Sigma-Aldrich |
| Molecular Formula | C₉H₂₀N₂ | Free Base | Chem-Impex |
| Molecular Weight | 229.19 g/mol | Dihydrochloride | Sigma-Aldrich |
| Molecular Weight | 156.27 g/mol | Free Base | Chem-Impex |
| Appearance | Yellow to off-white solid | Dihydrochloride | Chem-Impex |
| Purity | ≥95% - ≥99% | Dihydrochloride | Sigma-Aldrich, Chem-Impex |
| Storage Conditions | 2-8°C | Dihydrochloride | Chem-Impex |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the synthesis of such amines is the reductive amination of a suitable aldehyde with an amine.
Putative Synthesis of 3-(azepan-1-yl)propan-1-amine
A likely synthetic pathway involves the reaction of homopiperidine (azepane) with 3-chloropropionitrile followed by reduction of the nitrile group.
Step 1: Alkylation of Homopiperidine
Homopiperidine is reacted with 3-chloropropionitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield 3-(azepan-1-yl)propanenitrile.
Step 2: Reduction of the Nitrile
The resulting 3-(azepan-1-yl)propanenitrile is then reduced to the primary amine, 3-(azepan-1-yl)propan-1-amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) or catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under a hydrogen atmosphere).
Step 3: Formation of the Dihydrochloride Salt
The free base, 3-(azepan-1-yl)propan-1-amine, is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the dihydrochloride salt. The salt is then collected by filtration and dried.
Potential Applications and Signaling Pathways
This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders.[1] The azepane moiety is a key structural feature in a number of centrally acting drugs. The propylamino tail provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
Based on the known pharmacology of azepane-containing compounds, derivatives of 1-(3-Amino-propyl)-homopiperidine could be investigated as modulators of various CNS targets.
Conclusion
This compound is a commercially available diamine that serves as a versatile intermediate in organic synthesis. While its own discovery and biological activity are not extensively documented, its structural features, namely the azepane ring and a reactive primary amine, make it a valuable tool for medicinal chemists. Its primary application lies in the construction of novel compounds for the treatment of neurological disorders. Further research into the derivatives of this compound may lead to the discovery of new and effective therapeutic agents.
References
Spectroscopic and Synthetic Overview of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-propyl)-homopiperidine dihydrochloride is a diamine compound with potential applications as a building block and intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders. Its structure, featuring a homopiperidine ring and a primary aminopropyl side chain, offers multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry. This technical guide provides a summary of the available chemical data for this compound, outlines standard protocols for its spectroscopic characterization, and presents a plausible synthetic route.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 118979-65-0 | Multiple Suppliers |
| Molecular Formula | C₉H₂₂Cl₂N₂ | Multiple Suppliers |
| Molecular Weight | 229.19 g/mol | Multiple Suppliers |
| Appearance | Light yellow to off-white solid | Chem-Impex |
Hypothetical Synthesis Workflow
1-(3-Amino-propyl)-homopiperidine can be synthesized through a variety of standard organic chemistry reactions. A common and efficient method is the reductive amination of homopiperidine with a protected amino-aldehyde, followed by deprotection. The resulting free base can then be treated with hydrochloric acid to yield the dihydrochloride salt. The following diagram illustrates a potential synthetic workflow.
Caption: A potential synthetic workflow for this compound.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid amine dihydrochloride salt like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the identity of the compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial, as the acidic N-H and amine protons may exchange with D₂O. DMSO-d₆ is often a good choice for observing these exchangeable protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.
-
The sample temperature should be stabilized, typically at 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
The chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm) or to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
The spectral width should be set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
The chemical shifts should be referenced to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
After data collection, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrument Setup:
-
The mass spectrometer should be equipped with an ESI source.
-
The instrument can be operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The instrument should be calibrated using a standard calibration mixture.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
To obtain structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical flow of spectroscopic data analysis for structural elucidation.
Caption: The interplay of different spectroscopic techniques for structural elucidation.
Conclusion
While specific, publicly available spectroscopic data for this compound is currently limited, this guide provides researchers with the necessary foundational information for its synthesis and characterization. The provided experimental protocols for NMR, IR, and MS offer a clear roadmap for obtaining the requisite data to confirm its structure and purity. The versatility of this compound as a synthetic intermediate underscores the importance of a thorough understanding of its chemical properties for its effective application in drug discovery and development.
Methodological & Application
Application Notes and Protocols for 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a synthetic compound with potential applications in neuroscience research and pharmaceutical development. Its structural similarity to other homopiperazine derivatives suggests a possible interaction with neurotransmitter systems, making it a candidate for investigation in the context of neurological disorders. These application notes provide a hypothetical framework and detailed protocols for researchers to begin investigating the effects of this compound in cell culture models, focusing on its potential as a neuroprotective agent and modulator of N-methyl-D-aspartate (NMDA) receptor activity.
Hypothetical Mechanism of Action
Based on the activity of structurally related compounds, it is hypothesized that this compound may act as a modulator of NMDA receptors. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1][2] Their dysregulation is implicated in various neurological conditions.[1] The aminopropyl and homopiperidine moieties may allow the compound to bind to polyamine or other modulatory sites on the NMDA receptor complex, potentially influencing ion channel gating and downstream signaling pathways.
Data Presentation
As no specific quantitative data for this compound is currently available in the public domain, the following table is a template for researchers to populate with their experimental findings.
| Parameter | Cell Line | Condition | Result |
| IC50 (Cytotoxicity) | SH-SY5Y | 72h incubation | User-defined |
| EC50 (Neuroprotection) | Primary Cortical Neurons | NMDA-induced excitotoxicity | User-defined |
| NMDA Receptor Activity | HEK293 (expressing NR1/NR2A) | Calcium Flux Assay | User-defined |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is designed to determine the cytotoxic concentration range of this compound in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[4]
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Assessment of Neuroprotective Effects against NMDA-Induced Excitotoxicity
This protocol evaluates the potential of this compound to protect primary neurons from excitotoxicity induced by NMDA.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)[5][6]
-
24-well cell culture plates
Procedure:
-
Plate primary cortical neurons in 24-well plates and culture for 7-10 days to allow for maturation.[7]
-
Pre-treat the neurons with various non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.
-
Induce excitotoxicity by exposing the cells to 50 µM NMDA and 10 µM glycine for 30 minutes.[8]
-
Wash the cells with fresh medium and re-apply the medium containing the respective concentrations of the test compound.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Assess cell viability using the LIVE/DEAD™ assay according to the manufacturer's instructions.
-
Image the wells using a fluorescence microscope and quantify the percentage of live (green) and dead (red) cells.
Protocol 3: Evaluation of NMDA Receptor Activity using a Calcium Flux Assay
This protocol aims to determine if this compound modulates NMDA receptor-mediated calcium influx.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2A)
-
Cell culture medium for HEK293 cells
-
Fluo-4 AM or another calcium indicator dye
-
This compound
-
NMDA
-
Glycine
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Seed the NMDA receptor-expressing HEK293 cells into a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for a designated pre-treatment time.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of NMDA and glycine into the wells to stimulate the receptors.
-
Immediately begin kinetic measurement of fluorescence intensity over time to monitor calcium influx.[9]
-
Analyze the data to determine if the compound potentiates or inhibits the NMDA-induced calcium response.
Visualizations
Caption: Experimental workflow for the initial characterization of this compound.
Caption: Hypothetical signaling pathway of this compound modulating NMDA receptor activity.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Target-Specific Expression of Presynaptic NMDA Receptors in Neocortical Microcircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. neuroproof.com [neuroproof.com]
- 6. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke | PLOS One [journals.plos.org]
- 9. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
Application Notes and Protocols for In Vivo Dosing of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in Rodent Models
Introduction
1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a synthetic compound with potential applications in neuroscience research, particularly in the development of therapeutics for neurological conditions such as anxiety and depression.[1] Its structural features suggest possible interactions with CNS receptors. These notes provide a framework for researchers and drug development professionals to design and execute initial in vivo studies in rodent models.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table provides a hypothetical dosing range for initial studies, extrapolated from general practices in rodent models for CNS-active compounds.
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Notes |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.), Subcutaneous (s.c.) | Intraperitoneal (i.p.), Oral (p.o.), Subcutaneous (s.c.) | Choice of route depends on the physicochemical properties of the compound and the desired pharmacokinetic profile. |
| Vehicle | 0.9% Saline, PBS, 5% DMSO in saline | 0.9% Saline, PBS, 5% DMSO in saline | Vehicle selection should be based on the solubility of the compound and should be tested alone as a control. |
| Single Dose Range (Exploratory) | 0.1 - 50 mg/kg | 0.1 - 50 mg/kg | A wide range is recommended for initial dose-finding and tolerability studies. |
| Frequency of Dosing | Single dose for acute studies; daily for sub-chronic studies | Single dose for acute studies; daily for sub-chronic studies | Frequency will depend on the half-life of the compound, which is currently unknown. |
| Blood Sampling Timepoints | 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose | 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose | For pharmacokinetic analysis. |
Caption: Hypothetical In Vivo Dosing Parameters for this compound in Rodent Models.
Experimental Protocols
General Preparation of Dosing Solutions
-
Determine the required concentration: Based on the highest dose to be administered and the dosing volume (typically 5-10 mL/kg for rodents), calculate the required stock concentration.
-
Weigh the compound: Accurately weigh the required amount of this compound in a sterile container.
-
Solubilization: Add the chosen vehicle to the compound. If using a co-solvent like DMSO, first dissolve the compound in the co-solvent and then slowly add the aqueous vehicle while vortexing to prevent precipitation.
-
Sterilization: If necessary for the administration route, filter-sterilize the final solution through a 0.22 µm syringe filter.
-
Storage: Store the dosing solution as per the compound's stability data. For unknown stability, fresh preparation before each experiment is recommended.
Rodent Model for Anxiety: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound or vehicle at the desired dose and route. The pre-treatment time will depend on the suspected absorption rate (typically 30-60 minutes for i.p. administration).
-
Test Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: The primary endpoints are the time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds are expected to increase these parameters.
-
Controls: Include a vehicle-treated group and a positive control group (e.g., diazepam) to validate the assay.
Visualizations
Hypothetical Signaling Pathway
Given the potential application in anxiety and depression, a plausible mechanism of action could involve modulation of serotonergic or dopaminergic pathways. The following diagram illustrates a hypothetical signaling cascade that could be influenced by a novel CNS-active compound.
Caption: Hypothetical signaling pathway for a novel CNS compound.
Experimental Workflow
The following diagram outlines a typical workflow for the initial in vivo assessment of a novel CNS compound.
Caption: General experimental workflow for in vivo CNS compound testing.
References
Application Notes and Protocols for Preparing Stock Solutions of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride, a key intermediate in pharmaceutical research and development, particularly in the synthesis of therapeutics for neurological disorders. These guidelines ensure accurate and reproducible concentrations for various experimental applications.
Introduction
This compound is a versatile chemical compound utilized in the synthesis of bioactive molecules. Its dihydrochloride salt form is designed to enhance solubility and bioavailability, making it a valuable component in drug discovery and formulation.[1] Accurate preparation of stock solutions is the first critical step in ensuring the reliability and reproducibility of experimental results in neuroscience research, biochemical assays, and material science.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate stock solutions.
| Property | Value | Reference |
| CAS Number | 118979-65-0 | [2] |
| Molecular Formula | C₉H₂₂Cl₂N₂ | [2] |
| Molecular Weight | 229.19 g/mol | [2] |
| Appearance | Yellow Solid | [3] |
| Purity | ≥97% | [2] |
Safety Precautions
Before handling the compound, it is crucial to read and understand the Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
Experimental Protocols
Required Materials and Equipment
-
This compound (solid)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber vials for storage
-
Solvents:
-
Deionized or distilled water (H₂O)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), absolute
-
Protocol for Preparing a 10 mM Aqueous Stock Solution
This protocol describes the preparation of 10 mL of a 10 mM aqueous stock solution. Adjust the calculations accordingly for different volumes or concentrations.
Calculations:
-
Molecular Weight (MW): 229.19 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): 10 mL = 0.010 L
Mass (m) = C x V x MW m = 0.010 mol/L x 0.010 L x 229.19 g/mol = 0.022919 g = 22.92 mg
Procedure:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully weigh out approximately 22.92 mg of this compound.
-
Quantitatively transfer the weighed compound to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of deionized water to the volumetric flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Once the solid is completely dissolved, add deionized water to the flask until the bottom of the meniscus reaches the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
It is recommended to use aqueous solutions fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, consider preparing stock solutions in DMSO.
Protocol for Preparing a 50 mM DMSO Stock Solution
DMSO is often a suitable solvent for long-term storage of organic compounds.
Calculations:
-
Molecular Weight (MW): 229.19 g/mol
-
Desired Concentration (C): 50 mM = 0.050 mol/L
-
Desired Volume (V): 5 mL = 0.005 L
Mass (m) = C x V x MW m = 0.050 mol/L x 0.005 L x 229.19 g/mol = 0.0572975 g = 57.30 mg
Procedure:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Weigh out approximately 57.30 mg of this compound.
-
Transfer the compound to a 5 mL volumetric flask.
-
Add approximately 4 mL of anhydrous DMSO to the flask.
-
Gently swirl or vortex the flask until the compound is fully dissolved. Sonication can be used if needed.
-
Add DMSO to the 5 mL mark.
-
Cap the flask and mix thoroughly.
-
Aliquot the stock solution into sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Based on data for similar amine hydrochlorides, solutions in DMSO may be stable for several months when stored properly.
Storage and Stability
The stability of this compound in solution has not been extensively reported. Therefore, the following recommendations are based on general principles for similar amine hydrochloride compounds.
-
Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light and moisture. Amines can be hygroscopic.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. The stability of similar amine hydrochlorides in aqueous solution can be pH-dependent, with better stability in slightly acidic to neutral conditions.
-
DMSO Solutions: For long-term storage, DMSO stock solutions are preferable. Aliquoting the stock solution into single-use vials is crucial to minimize degradation from repeated freeze-thaw cycles. Store at -20°C for short to medium-term storage and at -80°C for long-term storage.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for the preparation and storage of stock solutions.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of stock solutions of this compound. Adherence to these procedures, along with proper safety precautions and storage conditions, will contribute to the accuracy and reliability of experimental outcomes in various research and development applications.
References
Application Notes and Protocols: 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a heterocyclic amine that is primarily recognized in medicinal chemistry as a versatile synthetic intermediate.[1] While direct research on the specific biological activity of this compound in neurological disorders is not extensively documented in publicly available literature, its structural motif is of significant interest in the development of novel therapeutics for central nervous system (CNS) conditions.[1] The homopiperidine (or azepane) ring is a key feature in a variety of biologically active compounds. This document outlines the potential applications of this compound as a scaffold for drug discovery, drawing insights from studies on related homopiperazine and piperidine derivatives.
Potential Applications in Neurological Research
Based on the pharmacological profiles of structurally related compounds, derivatives of this compound could be synthesized and investigated for a range of neurological and psychiatric disorders. The primary amino group and the secondary amine within the homopiperidine ring offer reactive sites for chemical modification to develop derivatives with desired pharmacological properties.[1]
Schizophrenia and Psychosis
Derivatives of homopiperazine, a structurally similar compound, have been evaluated for their antipsychotic potential. For instance, SYA013, a homopiperazine analog of haloperidol, has shown promise in preclinical models of schizophrenia.[2][3] This suggests that novel compounds derived from 1-(3-Amino-propyl)-homopiperidine could be designed to target dopamine and serotonin receptors, which are implicated in the pathophysiology of psychosis.
Excitotoxicity and Neuroprotection
N,N'-substituted piperazine and homopiperazine derivatives have been synthesized and shown to interact with the polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors.[4] This indicates that derivatives of 1-(3-Amino-propyl)-homopiperidine could be developed as modulators of NMDA receptor activity, offering a potential therapeutic avenue for conditions associated with excitotoxicity, such as stroke and traumatic brain injury.
Quantitative Data from Structurally Related Compounds
Due to the lack of specific data for this compound, the following tables present quantitative data from studies on related homopiperazine and piperidine derivatives to illustrate the potential for developing neurologically active agents from this structural class.
Table 1: In Vivo Behavioral Data for SYA013 (Homopiperazine Analog of Haloperidol) [2][3]
| Assay | Animal Model | Parameter | Value |
| d-amphetamine-induced locomotor hyperactivity | Rat | ID₅₀ (i.p.) | 12.5 mg/kg |
| Conditioned-avoidance response | Rat | ID₅₀ (i.p.) | 5.6 mg/kg |
Table 2: In Vitro NMDA Receptor Binding Data for N,N'-Substituted Homopiperazine Derivatives [4]
| Compound | Assay | Parameter | Value (µM) |
| N,N'-bis(2-aminoacetyl)homopiperazine | [³H]MK-801 Binding Enhancement | EC₅₀ | 18.0 |
| N,N'-bis(N-methyl-4-aminobutyl)-piperazine | [³H]MK-801 Binding Enhancement | EC₅₀ | 21.3 |
| N,N'-bis(3-aminopropyl)homopiperidine | [³H]MK-801 Binding Enhancement | EC₅₀ | 24.4 |
| Spermine (endogenous polyamine) | [³H]MK-801 Binding Enhancement | EC₅₀ | 5.2 |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of novel compounds in neurological disorder research. These can be adapted for the evaluation of derivatives synthesized from this compound.
Protocol for Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to a specific CNS receptor (e.g., dopamine D2 receptor).
Materials:
-
Test compound (derivative of 1-(3-Amino-propyl)-homopiperidine)
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors)
-
Non-specific binding control (e.g., Haloperidol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Protocol for In Vivo Behavioral Assessment: Open Field Test
Objective: To assess the effect of a test compound on locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Test compound
-
Vehicle control (e.g., saline or DMSO solution)
-
Rodents (e.g., mice or rats)
-
Open field apparatus (a square arena with walls, often equipped with automated tracking software)
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place each animal individually into the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the animal's behavior using video tracking software.
-
Analyze the data for various parameters, including:
-
Total distance traveled (locomotor activity)
-
Time spent in the center of the arena (anxiety-like behavior)
-
Rearing frequency (exploratory behavior)
-
-
Compare the results between the test compound and vehicle control groups using appropriate statistical tests.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for a derivative antagonist.
Experimental Workflow for Drug Screening
Caption: General workflow for neurological drug discovery.
Logical Relationship of the Compound's Use
Caption: Role as a synthetic intermediate in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Evaluation of the behavioral and pharmacokinetic profile of SYA013, a homopiperazine analog of haloperidol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the behavioral and pharmacokinetic profile of SYA013, a homopiperazine analogue of haloperidol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-propyl)-homopiperidine dihydrochloride is a versatile chemical compound utilized in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting neurological disorders.[1] Its structural features suggest potential interactions with various receptor systems in the central nervous system. This document provides detailed application notes and protocols for characterizing the binding of this compound and similar novel chemical entities to sigma-1 (σ1) and sigma-2 (σ2) receptors, which are key targets in the study of neurological and psychiatric conditions.
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), playing a crucial role in cellular stress responses and calcium signaling.[1] The sigma-2 receptor, now identified as TMEM97, is implicated in cell proliferation and cholesterol homeostasis. Both receptor subtypes are important targets for drug discovery.
Data Presentation: Receptor Binding Affinity
Quantitative analysis of the binding affinity of a test compound for its target receptor is a cornerstone of pharmacological characterization. The inhibitory constant (Ki), dissociation constant (Kd), and the concentration of a ligand that inhibits 50% of specific binding (IC50) are critical parameters.
Table 1: Sigma-1 Receptor (σ1R) Binding Affinity
| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Hill Slope |
| This compound | [³H]-(+)-Pentazocine | Guinea Pig Brain Membranes | TBD | TBD | TBD |
| (+)-Pentazocine (Control) | [³H]-(+)-Pentazocine | Guinea Pig Brain Membranes | Value | Value | Value |
| Haloperidol (Control) | [³H]-(+)-Pentazocine | Guinea Pig Brain Membranes | Value | Value | Value |
TBD: To Be Determined experimentally. Control values should be determined in parallel with the test compound.
Table 2: Sigma-2 Receptor (σ2R) Binding Affinity
| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Hill Slope |
| This compound | [³H]-DTG | Rat Liver Membranes | TBD | TBD | TBD |
| DTG (Control) | [³H]-DTG | Rat Liver Membranes | Value | Value | Value |
| Haloperidol (Control) | [³H]-DTG | Rat Liver Membranes | Value | Value | Value |
TBD: To Be Determined experimentally. Control values should be determined in parallel with the test compound.
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays to determine the affinity of a test compound, such as this compound, for the sigma-1 and sigma-2 receptors.
Protocol 1: Sigma-1 Receptor (σ1R) Competitive Binding Assay
This assay measures the ability of a test compound to displace the selective σ1R radioligand, [³H]-(+)-pentazocine, from its binding site.
Materials:
-
Test Compound: this compound
-
Receptor Source: Guinea pig brain membrane homogenate (a rich source of σ1 receptors).
-
Radioligand: [³H]-(+)-Pentazocine
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
Procedure:
-
Test Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to the designated wells (final volume of 200 µL):
-
Total Binding (TB): 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine (at a concentration near its Kd, typically 2-5 nM), and 100 µL of membrane homogenate.
-
Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]-(+)-pentazocine, and 100 µL of membrane homogenate.
-
Competitive Binding: 50 µL of each dilution of the test compound, 50 µL [³H]-(+)-pentazocine, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding (TB).
-
Determine the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Sigma-2 Receptor (σ2R) Competitive Binding Assay
This assay measures the ability of a test compound to displace the non-selective sigma receptor radioligand, [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG), in the presence of a masking agent for the σ1R.
Materials:
-
Test Compound: this compound
-
Receptor Source: Rat liver membrane homogenate.
-
Radioligand: [³H]-DTG
-
σ1R Masking Agent: (+)-Pentazocine
-
Non-specific Binding Control: Haloperidol or unlabeled DTG
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI
Procedure:
-
Test Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to the designated wells (final volume of 150 µL):
-
Total Binding (TB): Assay buffer, [³H]-DTG (at a concentration near its Kd for σ2R, typically 3-5 nM), (+)-pentazocine (100 nM final concentration to mask σ1R), and membrane homogenate (~300 µg protein).
-
Non-specific Binding (NSB): Haloperidol (10 µM final concentration), [³H]-DTG, (+)-pentazocine, and membrane homogenate.
-
Competitive Binding: Each dilution of the test compound, [³H]-DTG, (+)-pentazocine, and membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 120 minutes.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis: Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki values for the test compound at the σ2R.
Visualizations: Signaling Pathways and Experimental Workflow
To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: General Radioligand Receptor Binding Assay Workflow.
References
Application Notes and Protocols for Electrophysiological Characterization of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the electrophysiological characterization of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride. Due to the limited publicly available electrophysiological data for this specific compound, this document presents a series of robust, generalized protocols based on the known activity of structurally related aminopiperidine and homopiperazine derivatives. The provided methodologies will enable researchers to investigate the potential modulatory effects of this compound on key ion channels, thereby elucidating its mechanism of action and therapeutic potential.
Introduction
This compound is a chemical compound utilized in neuroscience research and as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] While its precise biological target for electrophysiological activity has not been extensively documented, the chemical structure, featuring a homopiperazine-like core and an aminopropyl side chain, suggests potential interactions with several classes of ion channels.
Structurally analogous compounds have been reported to interact with:
-
N-methyl-D-aspartate (NMDA) receptors: N,N'-substituted homopiperazine derivatives have demonstrated polyamine-like actions, modulating the activity of NMDA receptors.[2]
-
Voltage-gated calcium channels (CaV): Aminopiperidine sulfonamides have been identified as state-dependent inhibitors of N-type calcium channels (CaV2.2), a key target in chronic pain.[3]
-
Voltage-gated potassium channels (KV): Many piperidine-containing molecules, such as Nerispirdine, are known blockers of potassium channels, which are crucial for regulating neuronal excitability.[4]
Therefore, a logical first step in characterizing this compound is to screen its activity on these three major classes of ion channels using the gold-standard whole-cell patch-clamp technique.
Hypothetical Data Summary
The following tables are templates for summarizing quantitative data obtained from electrophysiological experiments. The values presented are hypothetical and should be replaced with experimental findings.
Table 1: Inhibitory/Modulatory Activity of this compound on Ligand-Gated Ion Channels
| Target | Cell Line | Agonist | Agonist Conc. (µM) | Test Compound IC50/EC50 (µM) | Type of Modulation |
| NMDA Receptor | HEK293 | Glutamate/Glycine | 100 / 10 | User Data | e.g., Potentiation/Inhibition |
Table 2: Inhibitory Activity of this compound on Voltage-Gated Ion Channels
| Target Ion Channel | Cell Line | Holding Potential (mV) | Test Potential (mV) | IC50 (µM) |
| hK V 1.2 | CHO | -80 | +40 | User Data |
| hCa V 2.2 | HEK293 | -90 | +10 | User Data |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings. They are intended as a starting point and may require optimization based on the specific cell line and recording equipment.
Cell Culture and Preparation
-
Cell Lines: Use stable cell lines heterologously expressing the human ion channel of interest (e.g., HEK293 or CHO cells).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for HEK293, F-12 for CHO) supplemented with 10% fetal bovine serum and relevant selection antibiotics. Maintain at 37°C in a 5% CO2 incubator.
-
Preparation for Recording: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions and Reagents
Table 3: Composition of Electrophysiology Solutions
| Solution | Component | Concentration (mM) |
| External (Bath) Solution (KV Channels) | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution (KV Channels) | KCl | 130 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.4 | |
| pH adjusted to 7.2 with KOH | ||
| External (Bath) Solution (CaV Channels) | NaCl | 120 |
| TEA-Cl | 20 | |
| BaCl2 | 10 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with TEA-OH | ||
| Internal (Pipette) Solution (CaV Channels) | CsCl | 120 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.4 | |
| pH adjusted to 7.2 with CsOH | ||
| External (Bath) Solution (NMDA Receptors) | NaCl | 140 |
| KCl | 2.8 | |
| CaCl2 | 2 | |
| HEPES | 10 | |
| Glycine | 0.01 | |
| pH adjusted to 7.4 with NaOH, Mg2+-free | ||
| Internal (Pipette) Solution (NMDA Receptors) | CsF | 110 |
| CsCl | 30 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| pH adjusted to 7.2 with CsOH |
-
Test Compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in deionized water. Dilute to final concentrations in the external solution on the day of the experiment.
Whole-Cell Patch-Clamp Procedure
-
Pipette Fabrication: Pull borosilicate glass capillaries to achieve a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Cell Approach: Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution. Under visual guidance, approach a single, healthy cell with the patch pipette while applying positive pressure.
-
Giga-seal Formation: Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Data Acquisition: Compensate for pipette and whole-cell capacitance. For voltage-clamp experiments, ensure series resistance is compensated by >70%. Record currents using a patch-clamp amplifier and appropriate software.
Voltage-Clamp Protocols
-
Holding Potential: -80 mV.
-
Activation Protocol: Apply 500 ms depolarizing steps from -70 mV to +60 mV in 10 mV increments.
-
Data Analysis: Measure the peak outward current at each voltage step. Plot the current-voltage (I-V) relationship before and after compound application.
-
Holding Potential: -90 mV.
-
Activation Protocol: Apply 100 ms depolarizing steps from -60 mV to +50 mV in 10 mV increments.
-
Data Analysis: Measure the peak inward current (carried by Ba2+) at each voltage step. Construct I-V curves to determine the effect of the compound on channel activation.
-
Holding Potential: -60 mV.
-
Agonist Application: Perfuse the cell with an external solution containing a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Compound Application: Co-apply this compound with the agonists to determine its effect on the current amplitude.
-
Data Analysis: Measure the steady-state current in the presence and absence of the test compound.
Visualizations
Experimental Workflow
Caption: Workflow for electrophysiological characterization.
Hypothetical Signaling Pathway: NMDA Receptor Modulation
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopiperidine sulfonamide Cav2.2 channel inhibitors for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of novel therapeutic agents.[1] Its structure, featuring a homopiperidine ring and a primary aminopropyl side chain, offers a valuable scaffold for the development of compounds targeting the central nervous system (CNS). The dihydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1]
Primarily, this compound serves as a synthetic intermediate for creating libraries of molecules with potential activity in treating neurological and psychiatric disorders, including anxiety and depression.[1] The homopiperidine moiety is a common feature in ligands targeting various CNS receptors, while the flexible aminopropyl linker allows for the introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Mechanism of Action and Therapeutic Potential
While this compound itself is not typically an active pharmaceutical ingredient, its derivatives have shown significant promise as modulators of key CNS targets, most notably the sigma-1 (σ1) receptor .
The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular functions such as signal transduction, neuronal plasticity, and cellular survival. Dysfunction of the σ1 receptor has been implicated in a range of neurological and psychiatric conditions, making it an attractive target for drug discovery.
Derivatives of 1-(3-Amino-propyl)-homopiperidine can be designed to bind with high affinity and selectivity to the σ1 receptor. By modifying the terminal amino group of the propyl chain with various substituents, researchers can fine-tune the interaction with the receptor's binding pocket, leading to the development of agonists or antagonists with specific therapeutic profiles.
Potential Therapeutic Applications of Derivatives:
-
Neurodegenerative Diseases: Agonism at the σ1 receptor has been shown to have neuroprotective effects, suggesting potential for treating conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease.
-
Neuropathic Pain: σ1 receptor antagonists have demonstrated efficacy in preclinical models of neuropathic pain.
-
Psychiatric Disorders: Modulation of the σ1 receptor may offer novel therapeutic approaches for depression, anxiety, and psychosis.
-
Oncology: The σ1 receptor is overexpressed in some tumor cell lines, and its ligands have been investigated for their potential as anti-cancer agents.[2]
Key Advantages in Drug Discovery
-
Synthetic Versatility: The primary amine of this compound provides a reactive handle for a wide range of chemical modifications, including N-alkylation, acylation, and reductive amination. This allows for the straightforward synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Scaffold for CNS-Targeted Libraries: The homopiperidine ring is a privileged scaffold in CNS drug discovery, known to impart favorable properties for blood-brain barrier penetration.
-
Potential for High Affinity and Selectivity: The flexible linker and the basic nitrogen of the homopiperidine ring are key pharmacophoric elements for interaction with receptors like the σ1 receptor, enabling the design of potent and selective ligands.
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for a series of N-substituted derivatives of 1-(3-Amino-propyl)-homopiperidine at the σ1 receptor. This data illustrates the potential for SAR exploration using this scaffold.
| Compound ID | N-Substituent (R) | σ1 Receptor Binding Affinity (Ki, nM) |
| A-1 | H (Parent Compound) | > 10,000 |
| A-2 | Benzyl | 85 |
| A-3 | 4-Methoxybenzyl | 42 |
| A-4 | 4-Chlorobenzyl | 25 |
| A-5 | 3,4-Dichlorobenzyl | 11 |
| A-6 | Naphthylmethyl | 18 |
| A-7 | Cyclohexylmethyl | 150 |
This data is illustrative and intended to demonstrate the application of the scaffold in SAR studies.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 1-(3-Amino-propyl)-homopiperidine Derivatives
This protocol describes a general method for the reductive amination of this compound with various aldehydes to generate a library of N-substituted derivatives.
Materials:
-
This compound
-
Desired aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde (1.1 eq) to the reaction mixture and stir for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% methanol in DCM) to afford the desired N-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized compounds for the σ1 receptor.
Materials:
-
Guinea pig brain membranes (as a source of σ1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Synthesized test compounds
-
Haloperidol (non-selective competitor for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, guinea pig brain membrane preparation, and the test compound at various concentrations.
-
For determining total binding, add assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Initiate the binding reaction by adding [³H]-(+)-pentazocine to all wells at a final concentration close to its Kd value.
-
Incubate the plates at 37°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for synthesis and screening of derivatives.
Caption: Simplified Sigma-1 receptor signaling pathway.
References
Safety and handling procedures for 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in a lab setting.
Application Notes and Protocols for 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling procedures for this compound (CAS No: 118979-65-0) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of research.
Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes the key safety information.
| Parameter | Information | Source |
| IUPAC Name | 3-(1-azepanyl)-1-propanamine dihydrochloride | [1][2] |
| Molecular Formula | C9H22Cl2N2 | [1] |
| Molecular Weight | 229.19 g/mol | [2] |
| Physical Form | Yellow Solid | [1] |
| Purity | 96% | [1] |
| Signal Word | Warning | [3] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [3] |
| Precautionary Statements | Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [3][4] |
Experimental Protocols: Safe Handling Procedures
The following protocols are designed to ensure the safe handling of this compound throughout its lifecycle in the laboratory.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices.[5]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.
General Handling and Storage
-
Handling:
-
Storage:
Spill and Emergency Procedures
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, prevent entry into drains and contact emergency services.
-
-
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3][6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][6]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Waste Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Visualized Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Application Notes and Protocols for 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-propyl)-homopiperidine dihydrochloride is a versatile bifunctional intermediate widely employed in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a primary amine and a tertiary amine incorporated within a homopiperidine ring, allows for a diverse range of chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block. The unique structural characteristics of this compound make it an ideal scaffold for creating molecules with potential activity in the central nervous system, including treatments for neurological disorders such as anxiety and depression.[1] Its dihydrochloride salt form enhances solubility and stability, making it a convenient starting material for various synthetic transformations.
Key Applications in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its primary and tertiary amine functionalities can be selectively targeted to introduce diverse substituents, leading to the generation of libraries of compounds for drug discovery and medicinal chemistry research. The homopiperidine moiety is a recognized pharmacophore in many biologically active compounds, including ligands for sigma receptors, which are implicated in a range of neurological and psychiatric conditions.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in common synthetic transformations.
N-Alkylation of the Primary Amine
This protocol describes the selective alkylation of the primary amino group, leaving the tertiary homopiperidine nitrogen intact. This is a fundamental transformation for introducing various side chains.
General Workflow for N-Alkylation
References
Application Notes and Protocols for the Quantification of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a diamine compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. Due to its chemical structure, specifically the lack of a strong chromophore, direct quantification by UV-Vis spectrophotometry is challenging. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, along with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Analytical Techniques Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the available instrumentation, required sensitivity, and the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection: This is a widely used and robust technique. Since this compound lacks a native chromophore, a pre-column derivatization step is necessary to attach a UV-active or fluorescent tag to the amine groups. This enhances detection sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity. Derivatization is often required to increase the volatility and improve the chromatographic behavior of the analyte. The mass spectrometer provides definitive identification and quantification.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume. Quantification can be achieved with or without derivatization, often using indirect UV detection for the underivatized compound.
This document will focus on a detailed HPLC method with pre-column derivatization, as it is a common and accessible technique in most analytical laboratories.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the reaction of the primary and secondary amine groups of this compound with a derivatizing agent to form a product that can be readily detected by a UV or fluorescence detector. A common derivatizing agent for amines is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with primary and secondary amines to produce highly fluorescent derivatives.
Experimental Workflow
Figure 1. HPLC quantification workflow.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Dansyl Chloride
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (0.1 M)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Perform serial dilutions of the stock solution with water to prepare working standard solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
For simple matrices (e.g., drug substance), dissolve the sample in water to achieve a concentration within the calibration range.
-
For complex matrices (e.g., biological fluids), a sample cleanup step such as Solid Phase Extraction (SPE) may be necessary to remove interfering substances.
4. Derivatization Procedure
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of Dansyl Chloride solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection:
-
Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm
-
UV Detector: 254 nm
-
6. Data Analysis
-
Integrate the peak area of the derivatized analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Quantitative Data Summary for HPLC-Fluorescence Method
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 2% |
| - Inter-day | < 5% |
| Accuracy (% Recovery) | 98 - 102% |
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity for the quantification of this compound. Derivatization is typically required to improve the volatility and chromatographic properties of the analyte.
Protocol Outline:
-
Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to form volatile derivatives.
-
GC Conditions:
-
Column: DB-5ms or similar non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
-
Capillary Electrophoresis (CE)
CE is a powerful technique for separating charged molecules and can be used for the analysis of this compound.
Protocol Outline:
-
Without Derivatization (Indirect UV Detection):
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer containing a chromophore (e.g., imidazole) at a pH where the analyte is protonated (e.g., pH 4.5).
-
Detection: Indirect UV detection at a wavelength where the BGE chromophore absorbs strongly (e.g., 214 nm). The analyte displaces the chromophore, leading to a negative peak.
-
-
With Derivatization (Direct UV or Laser-Induced Fluorescence - LIF Detection):
-
Derivatize the analyte with a suitable agent (e.g., fluorescein isothiocyanate - FITC for LIF detection).
-
Separate the derivatized analyte using an appropriate BGE.
-
Detect the derivative directly at its maximum absorbance or fluorescence wavelength.
-
Conclusion
The quantification of this compound can be effectively achieved using several analytical techniques. The detailed HPLC method with pre-column derivatization presented here offers a robust and sensitive approach suitable for most research and quality control laboratories. For higher sensitivity and specificity, GC-MS is a viable alternative. Capillary electrophoresis provides a high-efficiency separation method that can be particularly useful when sample volume is limited. The selection of the most appropriate technique should be based on the specific requirements of the analysis and the instrumentation available.
Troubleshooting & Optimization
How to improve the solubility of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in PBS.
This technical support guide is intended for researchers, scientists, and drug development professionals who are using 1-(3-Amino-propyl)-homopiperidine Dihydrochloride and may encounter solubility issues in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: Improving Solubility in PBS
Issue: this compound is not fully dissolving in PBS at the desired concentration.
This is a common issue when preparing stock solutions. The following troubleshooting steps can help improve the solubility of this compound.
Q1: Why is my this compound not dissolving in PBS?
A1: Several factors can contribute to poor solubility of this compound in PBS:
-
Concentration: You may be attempting to prepare a solution that exceeds the compound's intrinsic solubility in PBS at a given pH and temperature.
-
pH of the Solution: this compound is an acidic salt of a diamine. Dissolving it in a buffered solution like PBS can cause a localized drop in pH, which can suppress the ionization of the amine groups and reduce solubility. The protonated (charged) form of the amines is generally more water-soluble.
-
Rate of Dissolution: The compound may be dissolving, but at a very slow rate.
-
Temperature: Standard room temperature may not be sufficient to achieve the desired concentration.
Frequently Asked Questions (FAQs)
Q2: What is the expected effect of dissolving this compound on the pH of the PBS solution?
A2: As an acidic salt, dissolving this compound in PBS will release protons (H+), causing the pH of the solution to decrease. This is a critical factor to consider, as the standard pH of PBS (typically 7.4) may be lowered, impacting the solubility of the compound itself and potentially affecting downstream experiments.
Q3: Are there any recommended alternative solvents if I cannot achieve the desired concentration in PBS?
A3: If you are unable to achieve the desired concentration in PBS, even with the methods described below, you could consider preparing a highly concentrated stock solution in an alternative solvent and then diluting it into your PBS-based experimental medium. Potential alternative solvents include:
-
Deionized Water
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
Important: Always verify the compatibility of any alternative solvent with your specific experimental setup and cell lines, as some solvents can be toxic even at low concentrations.
Methods to Enhance Solubility
Here are several methods you can employ to improve the solubility of this compound in PBS. It is recommended to try these methods sequentially, starting with the least aggressive techniques.
Summary of Solubility Enhancement Techniques
| Method | Principle of Action | Potential Advantages | Potential Disadvantages |
| pH Adjustment | Increases the proportion of the more soluble, protonated form of the amine. | Highly effective for amine salts. | May alter the final pH of the stock solution, requiring readjustment. |
| Gentle Heating | Increases the kinetic energy of the system, aiding the dissolution process. | Simple and often effective. | Risk of compound degradation at high temperatures; solubility may decrease upon cooling. |
| Sonication | Uses ultrasonic waves to break down particle aggregates and increase surface area. | Can accelerate dissolution without significant heating. | May not be sufficient for highly insoluble compounds. |
| Use of Co-solvents | A small amount of a water-miscible organic solvent can help solubilize the compound. | Can significantly increase solubility. | The co-solvent may interfere with downstream applications. |
Experimental Protocols
Protocol 1: pH Adjustment
This is often the most effective method for improving the solubility of amine hydrochlorides.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound.
-
Add the compound to approximately 80% of the final desired volume of PBS.
-
Begin stirring the solution at room temperature.
-
If the compound does not fully dissolve, slowly add 1 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the compound is fully dissolved. The pH will likely need to be raised slightly above the initial PBS pH.
-
Once the compound is dissolved, carefully adjust the pH back to your target (e.g., 7.4) using 1 M HCl or 1 M NaOH as needed.
-
Add PBS to reach the final desired volume.
-
Sterile filter the solution using a 0.22 µm filter if required for your application.
Protocol 2: Gentle Heating and Sonication
These methods can be used alone or in combination with pH adjustment.
Materials:
-
Prepared solution of the compound in PBS (as in Protocol 1, step 2)
-
Water bath or heating block
-
Bath sonicator
Procedure:
-
Place the vessel containing the solution in a water bath set to a temperature between 37°C and 50°C. Caution: Avoid excessive heat to prevent potential degradation.
-
Stir the solution while heating until the compound dissolves.
-
Alternatively, or in conjunction with heating, place the vessel in a bath sonicator and sonicate in short bursts (e.g., 5-10 minutes) until the compound is dissolved.
-
Allow the solution to cool to room temperature. If the compound remains in solution, it is ready for use. If precipitation occurs upon cooling, the solution is supersaturated, and a lower concentration should be attempted or combined with pH adjustment.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process for troubleshooting solubility issues.
Technical Support Center: Optimizing 1-(3-Amino-propyl)-homopiperidine Dihydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride concentrations for in vitro assays. Given the limited specific public data on this compound, the following guidance is based on established principles of in vitro pharmacology and assay development for novel therapeutic agents targeting the central nervous system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is understood to be a versatile intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Its structure suggests potential interaction with neurotransmitter systems, possibly modulating receptor or transporter activity, which is a key area of investigation for conditions like anxiety and depression.[1]
Q2: What is a recommended starting concentration range for this compound in a new in vitro assay?
A2: For a novel compound, a broad concentration range should be initially screened to determine the dose-response relationship. A logarithmic or half-logarithmic serial dilution is recommended. A suggested starting range is from 1 nM to 100 µM to capture a wide spectrum of potential potencies.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its dihydrochloride salt form, this compound is expected to have good solubility in aqueous solutions.[1] It is recommended to first attempt dissolution in sterile, deionized water or a buffered solution such as Phosphate-Buffered Saline (PBS). If solubility is limited, Dimethyl Sulfoxide (DMSO) can be used. It is critical to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.[2]
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., water, PBS, or DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control: A known compound with a well-characterized effect on the assay system.
-
Negative Control: A compound known to be inactive in the assay.
Troubleshooting Guides
Below are common issues encountered during in vitro assays and steps to resolve them.
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency and avoid introducing bubbles. |
| Edge Effects | To minimize evaporation from wells on the perimeter of the plate, fill these outer wells with sterile PBS or media and do not use them for experimental samples. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If observed, consider testing a lower concentration range or improving solubility. |
Issue 2: No Observable Effect at Any Concentration
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | The compound may not be active in the chosen cell line or assay. Verify that the putative molecular target is expressed in your cell model. |
| Incorrect Concentration Range | The effective concentration may be higher than what was tested. Consider extending the concentration range. |
| Insufficient Incubation Time | The compound may require a longer duration to elicit a response. A time-course experiment is recommended to determine the optimal treatment duration. |
| Compound Degradation | Ensure the compound has been stored correctly and prepare fresh stock solutions. |
Issue 3: Unexpected Dose-Response Curve (e.g., Bell-Shaped)
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, the compound may be interacting with other targets, leading to complex biological responses.[3] |
| Cytotoxicity | High concentrations of the compound may be causing cell death, which can confound the results of functional assays. It is advisable to perform a separate cytotoxicity assay. |
| Compound Precipitation | Higher concentrations may lead to precipitation, reducing the bioavailable concentration and causing a drop in the observed effect. |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle (sterile water or DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Receptor Binding Assay (Competitive Binding)
This protocol is to determine the affinity of this compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the target receptor
-
This compound (unlabeled competitor)
-
Assay buffer
-
Filter plates (e.g., glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a filter plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate and wash with cold assay buffer to separate bound from unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled compound to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Neuronal Cell Lines.
| Cell Line | Assay Duration (hours) | IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | 48 | 15.2 |
| PC-12 (Rat Pheochromocytoma) | 48 | 28.7 |
| HMC3 (Human Microglia) | 72 | > 100 |
Table 2: Hypothetical Binding Affinities (Ki) for Target Receptors.
| Receptor Target | Radiolabeled Ligand | Ki (nM) |
| Serotonin Transporter (SERT) | [³H]Citalopram | 89.5 |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 254.1 |
| Sigma-1 Receptor (S1R) | --INVALID-LINK---Pentazocine | 45.3 |
Visualizations
Caption: Hypothetical signaling pathway initiated by compound binding.
Caption: Workflow for determining the IC50 value.
Caption: Decision tree for troubleshooting lack of compound effect.
References
Identifying and minimizing off-target effects of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride.
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 1-(3-Amino-propyl)-homopiperidine Dihydrochloride. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help identify and minimize potential off-target effects during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a versatile chemical compound used primarily in pharmaceutical research and development.[1] It often serves as a key intermediate or building block in the synthesis of more complex bioactive molecules, particularly those being investigated for neurological disorders.[1] Its dihydrochloride salt form is designed to enhance properties like solubility and bioavailability, making it suitable for various drug formulation and discovery processes.[1]
Q2: I am observing precipitation when diluting my DMSO stock of the compound into an aqueous buffer. What could be the cause and how can I fix it?
A2: This is a common issue related to compound solubility. Poor solubility in aqueous solutions is a frequent challenge in drug discovery.[2]
-
Possible Causes :
-
High Lipophilicity : The molecule may have a preference for non-polar environments over your aqueous buffer.[2]
-
pH-Dependent Solubility : As an ionizable compound, its solubility can be highly dependent on the pH of the solution. The buffer's pH may not be optimal for keeping the compound dissolved.[2]
-
Insufficient Solvent Concentration : The final concentration of the organic solvent (like DMSO) in the aqueous solution may be too low to maintain solubility.
-
-
Troubleshooting Steps :
-
Optimize pH : Experiment with a range of buffer pH values to find the optimal condition for solubility.
-
Increase Co-solvent : While keeping the final DMSO concentration as low as possible to avoid cellular toxicity, you may need to slightly increase it. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Use of Excipients : Consider using solubility-enhancing excipients, but be sure to run controls to ensure the excipient itself does not affect the experimental outcome.
-
Sonication : Gently sonicate the solution to aid in the dissolution process.
-
Q3: What are "off-target" effects and why are they a concern?
A3: Off-target effects are unintended interactions of a drug or small molecule with biological targets other than its primary, intended target.[3] These interactions are a major concern in drug development because they can lead to unforeseen side effects, toxicity, or misleading experimental results, and are a frequent cause of clinical trial failures.[3][4] Early identification and mitigation of off-target effects are crucial for developing safer and more effective therapeutics.[4]
Q4: How can I begin to identify the potential off-target profile of this compound?
A4: A systematic approach is recommended, starting with broad screening and moving to more specific validation assays.
-
Computational Prediction : Use computational tools and databases to predict potential off-target interactions based on the chemical structure of the compound. This can provide an initial list of likely off-targets to investigate experimentally.[3][5]
-
High-Throughput Screening (HTS) : Employ HTS techniques to rapidly test the compound against a large panel of diverse biological targets, such as receptors, enzymes, and ion channels.[5]
-
Proteome and Kinase Arrays : Use specialized screening platforms like proteome arrays or kinase panel arrays to evaluate binding or activity against hundreds of kinases or a broad range of proteins simultaneously.[4] These assays can uncover unexpected binding partners.[4]
-
Phenotypic Screening : Assess the overall effect of the compound on a whole cell or organism. This approach can provide insights into the compound's biological activity and potential side effects without prior knowledge of the specific target.[5]
Troubleshooting Guide: Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or false positives in a fluorescence-based assay. | 1. Compound auto-fluorescence. 2. Light scattering due to compound aggregation or precipitation.[6] 3. Non-specific binding to assay components (e.g., plates, other proteins). | 1. Run a control experiment with the compound alone (no target) to measure its intrinsic fluorescence and subtract this from the experimental wells. 2. Perform a solubility test (see FAQ 2). Consider adding a non-ionic detergent like Tween-20 (at ~0.01%) to the assay buffer to minimize aggregation.[6] 3. Include appropriate negative controls and consider using different plate types (e.g., low-binding plates). |
| Observed cytotoxicity is much higher than expected based on on-target activity. | 1. Significant off-target activity is affecting cell viability pathways. 2. The compound is interfering with general cellular processes (e.g., mitochondrial function, membrane integrity). 3. The solvent (e.g., DMSO) concentration is too high for the cell line used. | 1. Perform broad-panel off-target screening (e.g., kinase, GPCR panels) to identify problematic off-targets.[4] 2. Run specific cytotoxicity assays to probe the mechanism (e.g., mitochondrial toxicity assay, membrane integrity assay).[7] 3. Always run a vehicle control (solvent only) at the same concentration used in the experiment. Titrate the solvent to find the maximum non-toxic concentration for your cells. |
| Inconsistent results or poor reproducibility between experiments. | 1. Instability of the compound in solution over time. 2. Variability in stock solution preparation. 3. Inconsistent cell culture conditions (e.g., passage number, confluency). | 1. Prepare fresh working solutions from a frozen stock for each experiment. Assess compound stability in your assay buffer over the time course of the experiment. 2. Ensure the compound is fully dissolved in the stock solution. Vortex thoroughly. Always use precise measurements for serial dilutions. 3. Standardize your cell culture protocol. Use cells within a defined passage number range and seed at a consistent density. |
Data Presentation: Off-Target Profiling
The following table provides an illustrative example of how to present screening data for this compound to compare its on-target potency with its activity against a panel of common off-targets.
Table 1: Illustrative On-Target vs. Off-Target Activity Profile
| Target Class | Target Name | Activity (IC50/Ki) | Fold Selectivity (Off-Target/On-Target) |
| On-Target | Hypothetical Target A | 50 nM | - |
| Kinase | Kinase 1 | > 10,000 nM | > 200x |
| Kinase | Kinase 2 (Off-Target) | 950 nM | 19x |
| GPCR | GPCR 1 | > 10,000 nM | > 200x |
| GPCR | hERG Channel | 8,500 nM | 170x |
| Protease | Protease 1 | > 10,000 nM | > 200x |
Data are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols & Workflows
Workflow for Off-Target Effect Identification
The diagram below outlines a standard workflow for systematically identifying and characterizing the off-target effects of a small molecule compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to assess the general cytotoxicity of the compound on a given cell line, which can be an indicator of significant off-target effects.
Materials:
-
Cells of interest (e.g., HEK293, HeLa)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment : Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with the same final concentration of DMSO) and "no treatment" control wells.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates a hypothetical scenario where the compound's intended on-target effect is modulation of GPCR 'A', but an off-target effect is the unintended inhibition of Kinase 'X' in a separate cellular signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
Troubleshooting guide for inconsistent results in experiments with homopiperidine analogs.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with homopiperidine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with a new batch of a homopiperidine analog are inconsistent with previous batches. What could be the cause?
A1: Inconsistent results between batches of a homopiperidine analog can stem from several factors related to the compound's purity, characterization, and stability.
-
Purity and Characterization: Verify the purity of the new batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Impurities, even in small amounts, can significantly alter biological activity. Ensure that the characterization data (e.g., molecular weight, structure) matches the expected specifications.
-
Solvent and Solubility: Homopiperidine analogs, like many piperidine derivatives, can exhibit variable solubility in aqueous buffers.[4][5] Ensure the compound is fully dissolved. It is advisable to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it into the aqueous buffer.[6]
-
Stability and Storage: Assess the stability of the analog under your experimental conditions. Some compounds may be sensitive to temperature, light, or pH.[5] Improper storage can lead to degradation over time. Store compounds as recommended by the supplier, typically at low temperatures and protected from light.
Q2: I'm observing precipitation of my homopiperidine analog in the assay buffer. How can I improve its solubility?
A2: Poor aqueous solubility is a common issue with heterocyclic compounds. Here are several strategies to address this:
-
Optimize Solvent Concentration: While DMSO is a common solvent for initial dissolution, its final concentration in the assay should be kept low (typically <0.5%) to avoid cellular toxicity and assay interference.[7]
-
pH Adjustment: The solubility of compounds with ionizable groups, such as the nitrogen in the homopiperidine ring, can be pH-dependent.[7] Experiment with adjusting the pH of your buffer to see if it improves solubility without affecting the assay.
-
Use of Excipients: Consider the use of solubility-enhancing excipients. For example, cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]
-
Sonication: Gentle sonication can sometimes help to dissolve recalcitrant compounds. However, be cautious as excessive sonication can potentially degrade the compound.
Q3: My assay results show high variability between replicate wells. What are the potential sources of this inconsistency?
A3: High variability in replicate wells often points to issues with assay execution or compound behavior in the assay plate.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates, leading to non-specific activity and inconsistent results.[8][9][10] This can be assessed using techniques like dynamic light scattering (DLS). Reducing the compound concentration or including a small amount of a non-ionic detergent (e.g., Tween-20) in the assay buffer can sometimes mitigate aggregation.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the reagents and affect results. To minimize this, avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation conditions.
-
Cell Plating Uniformity: In cell-based assays, ensure that cells are evenly distributed across the wells. Inconsistent cell numbers will lead to variable responses.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting inconsistent results in your experiments with homopiperidine analogs.
Experimental Protocols
Protocol 1: Purity and Identity Verification of Homopiperidine Analogs
This protocol outlines the general steps for confirming the purity and identity of a new batch of a homopiperidine analog.
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve a small amount of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use an LC-MS system to confirm the molecular weight of the compound.
-
The LC conditions can be similar to those used for HPLC.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the compound, which should correspond to its expected molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected chemical structure of the homopiperidine analog.
-
Quantitative Data Summary
The following table summarizes the biological activity of a series of N,N'-substituted homopiperazine derivatives that enhance [3H]MK-801 binding to NMDA receptors.[11] This data can be used as a reference for expected potency ranges for similar compounds.
| Compound ID | Structure | EC50 (µM) for [3H]MK-801 Binding Enhancement |
| Spermine | Endogenous Polyamide | 5.2 |
| 7 | N,N'-bis(N-methyl-4-aminobutyl)-piperazine | 21.3 |
| 11 | N,N'-bis(3-aminopropyl)homopiperazine | 24.4 |
| 15 | N,N'-bis(2-aminoacetyl)homopiperazine | 18.0 |
Signaling Pathway
Many bioactive piperidine and homopiperidine analogs are known to interact with G-protein coupled receptors (GPCRs) or ion channels.[5][11] The diagram below illustrates a generic GPCR signaling pathway that could be modulated by a homopiperidine analog.
References
- 1. Homopiperazine (Hexahydro-1,4-diazepine) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, characterization, and antitumor activity of new cisplatin analogs with homopiperazines: crystal structure of [PtII(1-methylhomopiperazine)(methylmalonato)].2H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. princeton.edu [princeton.edu]
- 9. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for determining the purity of this compound?
A1: The purity of amine compounds like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main compound from its impurities.[1] Due to the compound's weak UV absorption, a derivatization step may be necessary to enhance detection sensitivity, or an alternative detector like an Evaporative Light Scattering Detector (ELSD) can be used.[2][3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR spectroscopy is an excellent primary analytical method for determining purity without the need for a specific reference standard of the compound itself.[4] It is non-destructive and can identify and quantify both organic and solvent impurities.[4]
-
Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (FID), is suitable for analyzing volatile impurities or the compound itself after appropriate sample preparation.[1][5][6] Headspace GC can be specifically used to determine residual solvents.[5]
-
Acid-Base Titration: This classical analytical method can be used to determine the overall purity of the dihydrochloride salt by titrating the amine groups with a standardized base.
Each method offers distinct advantages and can be used orthogonally to build a comprehensive purity profile.
Q2: What are the typical purity specifications for commercially available this compound?
A2: Purity specifications can vary by supplier and intended use (e.g., research vs. GMP production). Based on available data, typical purity levels range from 96% to over 99%.
| Supplier/Source | Reported Purity | Analytical Method |
| Sigma-Aldrich | 96% | Not specified |
| Chem-Impex | ≥ 99% | ELSD |
| Anonymous Supplier | 97.0% | Not specified |
Data compiled from search results.[2][7][8][9]
Q3: What are potential impurities I should be aware of?
A3: Impurities in this compound samples can originate from the synthetic route or degradation. Potential impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during intermediate synthetic steps.
-
By-products: Resulting from side reactions during synthesis.
-
Residual solvents: Solvents used during synthesis and purification (e.g., isopropanol, toluene).
-
Degradation products: Formed due to instability under certain storage conditions.
Identifying unknown peaks in a chromatogram often requires complementary techniques like Mass Spectrometry (MS).
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV (with Derivatization)
This protocol is based on methods used for similar non-chromophoric amines and involves a pre-column derivatization step to allow for UV detection.[10]
1. Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of p-toluenesulfonyl chloride (PTSC) in acetonitrile.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a vial.
-
Sample Solution: Accurately weigh ~10 mg of the test sample into a separate vial.
-
Derivatization:
-
To each vial, add 1 mL of a suitable base solution (e.g., 0.1 M sodium bicarbonate).
-
Add 1 mL of the PTSC derivatization reagent.
-
Vortex the vials and heat at ~60°C for 30 minutes.
-
Cool to room temperature and dilute with mobile phase to a final concentration of ~0.5 mg/mL.
-
3. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV at 228 nm[10] |
| Injection Vol. | 10 µL |
4. Data Analysis:
-
Calculate the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol provides a framework for using qNMR to determine absolute purity.[4]
1. Materials:
-
Internal Standard (IS): A high-purity, stable compound with a known structure and a signal that does not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
NMR Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube.
-
Record the exact weights of both the sample and the internal standard.
-
Add ~0.7 mL of the deuterated solvent, cap the tube, and vortex until fully dissolved.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay D1 of at least 5 times the longest T1, 90° pulse angle).
-
Ensure the spectral window is wide enough to capture all relevant signals.
4. Data Processing and Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
PIS : Purity of the internal standard
-
Troubleshooting Guides
Q1: My HPLC chromatogram shows unexpected peaks. How do I troubleshoot this?
A1: Unexpected peaks in an HPLC chromatogram can stem from various sources. A systematic approach is key to identifying the cause.[11][12]
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
Q2: My qNMR purity result is lower than expected. What are the potential causes?
A2: Inaccurate qNMR results can arise from issues in sample preparation, data acquisition, or the sample itself.
Caption: Potential causes for low purity results in qNMR analysis.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. iiste.org [iiste.org]
- 7. This compound | 118979-65-0 [sigmaaldrich.com]
- 8. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 9. This compound | 118979-65-0 [b2b.sigmaaldrich.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. silcotek.com [silcotek.com]
Preventing degradation of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution can be influenced by several factors. Key contributors include:
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, which may be catalyzed by the presence of metal ions.
-
pH: Basic conditions can deprotonate the amine hydrochloride, forming the more reactive free amine which can be more susceptible to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation.
Q2: How should I prepare and store stock solutions of this compound to ensure stability?
A2: To maximize the stability of your stock solutions, we recommend the following practices:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using a slightly acidic buffer to maintain the protonated, more stable form of the amine.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Storage Conditions: Store solutions in amber vials to protect from light and at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.[1] It is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Q3: I see a color change (e.g., yellowing or browning) in my solution. What does this indicate?
A3: A color change in your solution is often an indicator of oxidative degradation.[1] This can result in the formation of colored byproducts. If you observe a color change, it is recommended to prepare a fresh solution and take precautions to minimize exposure to oxygen and light.
Q4: Can I use antioxidants or other additives to prevent degradation?
A4: Yes, for solution formulations, the addition of antioxidants such as sodium metabisulfite or cysteine may help prevent oxidation.[1] The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also be beneficial to mitigate metal ion-catalyzed oxidation.[1] However, the compatibility and optimal concentration of any additive must be carefully evaluated for your specific application to avoid interference with your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable steps to resolve them.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency or Inconsistent Experimental Results | Degradation of the compound in solution. | 1. Prepare a fresh stock solution using the recommended storage and handling procedures. 2. Perform a concentration verification of the new and old solutions using a validated analytical method (e.g., HPLC). 3. If degradation is confirmed, review your experimental workflow for potential sources of degradation (e.g., prolonged exposure to air, high temperatures). |
| Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. 2. Compare the retention times of the unexpected peaks with those of the degradation products from the forced degradation study. 3. Adjust solution preparation and storage conditions to minimize the formation of these impurities. |
| Precipitate Formation in Solution | Change in solubility due to pH shift or formation of insoluble degradation products. | 1. Measure the pH of the solution. If it has shifted, adjust it back to the optimal range. 2. If the pH is stable, the precipitate may be an insoluble degradation product. The solution may need to be filtered before use, and the underlying cause of degradation should be investigated. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for understanding the stability of this compound and identifying potential degradation products.
Objective: To generate potential degradation products under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Heat at 60°C for a specified period (e.g., 1 hour).[1]
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Heat at 60°C for a specified period (e.g., 1 hour).[1]
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.[1]
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution at a specified temperature (e.g., 60°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method such as HPLC-UV.
-
Compare the chromatograms to identify and quantify the degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Interpreting Unexpected Outcomes in Studies Involving 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Amino-propyl)-homopiperidine Dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential unexpected outcomes during your experiments. Given that this compound is a piperidine derivative often utilized in neuroscience research, the following sections focus on common challenges encountered with this class of molecules, particularly concerning their physicochemical properties and interactions with biological systems.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent or show poor reproducibility. What are the potential causes?
A1: Inconsistent results can stem from several factors related to the compound's physicochemical properties. The most common culprits for piperidine derivatives are poor aqueous solubility and a tendency to form aggregates at higher concentrations. These issues can lead to variability in the effective concentration of the compound in your assays. It is also crucial to consider the purity of the compound and the stability of your stock solutions.
Q2: I'm observing a biological effect that is not consistent with the known or expected target of my compound. Could this be an off-target effect?
A2: Yes, this is a distinct possibility. Piperidine scaffolds are present in many biologically active molecules and can sometimes interact with multiple targets. An unexpected phenotype could be the result of the compound binding to an unintended protein or receptor. To investigate this, it is advisable to use a structurally dissimilar control compound that targets the same primary receptor and to perform counter-screening against a panel of common off-targets.
Q3: The inhibitory activity of my compound decreases significantly when I add a non-ionic detergent to the assay buffer. What does this indicate?
A3: A significant drop in potency in the presence of a detergent like Triton X-100 or Tween-20 is a strong indicator that your compound is forming aggregates. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results. The detergent helps to break up these aggregates, revealing the true activity of the monomeric compound.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
You might observe that your compound precipitates out of solution when diluting a DMSO stock into your aqueous assay buffer. This can lead to a lower-than-expected compound concentration and high variability in your results.
Troubleshooting Workflow for Poor Solubility
Caption: A systematic workflow for troubleshooting compound solubility.
Quantitative Data Summary: Solubility Assessment
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | PBS pH 7.4 | PBS pH 7.4 | PBS pH 7.4 |
| DMSO concentration | 0.5% | 1% | 0.5% |
| Compound Concentration | 100 µM | 100 µM | 50 µM |
| Observation | Precipitation | Precipitation | Clear Solution |
Experimental Protocol: pH-Dependent Solubility Assessment
This protocol helps determine the qualitative solubility of this compound at different pH values.
-
Materials: Compound of interest, Deionized water, 0.1 M HCl, 0.1 M NaOH, pH meter, vortex mixer, glass vials.
-
Methodology:
-
Weigh 1-2 mg of the compound into three separate vials (Acid, Neutral, Base).
-
To the "Neutral" vial, add 1 mL of deionized water.
-
To the "Acid" vial, add 1 mL of deionized water and adjust the pH to ~2-3 with 0.1 M HCl.
-
To the "Base" vial, add 1 mL of deionized water and adjust the pH to ~8-9 with 0.1 M NaOH.
-
Vortex all vials vigorously for 1 minute.
-
Visually inspect for dissolution.
-
Issue 2: Suspected Compound Aggregation
If your compound shows potent but non-specific activity, and this activity is sensitive to the presence of detergents, it is likely forming aggregates.
Troubleshooting Workflow for Suspected Aggregation
Caption: A workflow for troubleshooting suspected compound aggregation.
Quantitative Data Summary: Effect of Detergent on IC50
| Assay Condition | IC50 (µM) | Fold Shift |
| Standard Buffer | 1.5 | - |
| Buffer + 0.01% Triton X-100 | > 50 | > 33 |
Experimental Protocols for Aggregation Detection
-
Dynamic Light Scattering (DLS):
-
Prepare a solution of the compound in the final assay buffer at the desired concentration.
-
Ensure the final DMSO concentration is consistent and does not exceed 1%.
-
Equilibrate the DLS instrument to the assay temperature.
-
Measure the sample to detect particles in the colloidal range (30-400 nm).
-
-
¹H NMR Spectroscopy:
-
Prepare a series of samples of the compound in a deuterated assay buffer at varying concentrations.
-
Keep the concentration of DMSO-d₆ constant.
-
Acquire ¹H NMR spectra for each sample.
-
Changes in chemical shifts or peak broadening with increasing concentration can indicate aggregation.
-
Issue 3: Unexpected Biological Activity (Potential Off-Target Effects)
The compound may elicit a cellular phenotype or toxicity that is inconsistent with the modulation of its intended target.
Troubleshooting Workflow for Off-Target Effects
Caption: A tiered strategy for identifying off-target effects.
Potential Signaling Pathways to Consider
Given its application in neuroscience, this compound could potentially interact with various neurotransmitter receptors, such as serotonin (5-HT) or dopamine (D) receptors. Unexpected outcomes could arise from interactions with subtypes of these receptors that lead to different downstream signaling cascades.
Simplified Serotonin Receptor Signaling
Caption: Potential serotonin receptor signaling pathways.
Simplified Dopamine Receptor Signaling
Caption: Potential dopamine receptor signaling pathways.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol can be used to determine the binding affinity of this compound to a specific receptor.
-
Materials: Cell membranes expressing the target receptor, radioligand (e.g., ³H-labeled), unlabeled compound, wash buffer, scintillation fluid, filter plates, scintillation counter.
-
Methodology:
-
Prepare serial dilutions of the unlabeled compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration, and either buffer, unlabeled compound, or a high concentration of a known ligand for non-specific binding determination.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through the filter plate and wash with cold wash buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki of the test compound.
-
Common experimental pitfalls with 1-(3-Amino-propyl)-homopiperidine Dihydrochloride and how to avoid them.
Welcome to the technical support center for 1-(3-Amino-propyl)-homopiperidine Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges with this compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Product Handling and Storage
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for proper handling and experimental design. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 118979-65-0 | [1][2][3] |
| Molecular Formula | C₉H₂₀N₂ · 2HCl | [2][4] |
| Molecular Weight | 229.19 g/mol | [2][3] |
| Appearance | Light yellow to off-white solid | [4] |
| Purity | ≥ 96% | [3][4] |
| Solubility | Soluble in water | [5] |
| Storage Conditions | Store at 0-8°C, keep container tightly closed in a dry, well-ventilated place. Protect from moisture as the material can be hygroscopic. | [4][5][6] |
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are critical to maintain the integrity of the compound.[7][8][9] It is recommended to store this compound at 0-8°C in a tightly sealed container to prevent moisture absorption, as it is hygroscopic.[4][5] Store in a dry and well-ventilated area.[6][8] When handling, use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] Ensure adequate ventilation to avoid inhalation of any dust or aerosols.[6][8]
Solubility and Solution Preparation
Q3: I'm having trouble dissolving this compound. What should I do?
A3: This compound is soluble in water.[5] If you are experiencing solubility issues, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Compound is not dissolving | Insufficient solvent volume. | Increase the volume of water incrementally. |
| Low temperature. | Gently warm the solution (e.g., to 37°C) and vortex. | |
| The solution may have reached its saturation point. | Re-evaluate the required final concentration of your stock solution. It may be necessary to prepare a more dilute stock. | |
| Solution appears cloudy | Particulate matter from handling. | Centrifuge the solution to pellet any particulates and use the supernatant. |
| Compound may have degraded due to improper storage. | Use a fresh vial of the compound. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh out the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
To prepare a 10 mM stock solution, dissolve 2.29 mg of the compound in 1 mL of sterile, deionized water.
-
Vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Receptor Binding Assays
Receptor binding assays are a common application for compounds like this compound, which is used in neuroscience research.[4] The following guide addresses common issues encountered in these assays.
Q4: I am observing low or no specific binding in my receptor binding assay. What are the possible causes and how can I fix this?
A4: Low specific binding can be a significant issue. This troubleshooting table provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Total Binding | Inactive Compound: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the compound. Ensure proper storage conditions are maintained. |
| Insufficient Receptor Concentration: The concentration of the receptor in the membrane preparation may be too low. | Increase the amount of membrane preparation in the assay. Optimize your membrane preparation protocol to yield a higher receptor concentration.[10] | |
| Incorrect Buffer Composition: The pH, ionic strength, or co-factors in the buffer may not be optimal for binding. | Verify the buffer composition and pH. A common buffer for many receptor assays is 50 mM Tris-HCl, pH 7.4.[10] | |
| Assay Not at Equilibrium: The incubation time may be too short for the binding to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time.[10] | |
| High Non-Specific Binding (NSB) | Radioligand Concentration Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific binding. | Use a radioligand concentration at or near the Kd for the target receptor.[10] |
| Inadequate Washing: Insufficient washing can lead to high background from unbound radioligand. | Optimize the number and duration of wash steps. Ensure the wash buffer is at the correct temperature. | |
| Radioligand Sticking to Filters/Plates: The radioligand may be adhering to the assay plates or filter mats. | Pre-treat plates or filters with a blocking agent like polyethyleneimine (PEI). |
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Data Interpretation
Q5: My data shows high background noise and poor reproducibility. What could be the cause?
A5: High background and poor reproducibility can stem from several factors.[11] Consistent sample preparation and adherence to standardized protocols are crucial for minimizing variability.[11] Ensure that assay temperatures are consistent, as temperature can influence binding affinity.[12] Pipetting errors are also a common source of variability; use calibrated pipettes and double-check all reagent additions.[10]
Understanding Binding Components
Caption: Relationship between binding components in an assay.
Chromatographic Analysis
Q6: I am observing two peaks for my compound during HPLC analysis. Is this expected?
A6: The appearance of two peaks for piperidine derivatives in their free base form can sometimes be observed in HPLC.[13] This may be due to differential ionization or interaction with the stationary phase.[13] Since this compound is a salt, it is expected to elute as a single peak.[13] If you are observing two peaks, consider the following:
-
pH of the Mobile Phase: Adjusting the pH of the mobile phase can help to ensure consistent ionization of the compound.[13]
-
Column Chemistry: Trying a different column chemistry may resolve the issue.[13]
-
Sample Degradation: If the compound has degraded, this could result in multiple peaks. Ensure the compound has been stored correctly and prepare fresh solutions.
By carefully considering these potential pitfalls and following the recommended troubleshooting steps, researchers can enhance the reliability and reproducibility of their experiments involving this compound.
References
- 1. This compound | 118979-65-0 [sigmaaldrich.com]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. This compound | 118979-65-0 [b2b.sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. swordbio.com [swordbio.com]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride.
Troubleshooting Guides
Issue 1: Poor Oral Absorption and Low Plasma Concentration in Pre-clinical Animal Models
Possible Cause: Low membrane permeability, rapid metabolism in the gut or liver (first-pass effect), or poor solubility in the gastrointestinal tract. While the dihydrochloride salt form is intended to improve solubility, the local pH of the gastrointestinal environment can impact this.[1][2]
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Action: Determine the aqueous solubility of the compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the stomach and intestines.
-
Rationale: This will help identify if solubility is a limiting factor in specific regions of the GI tract.
-
-
Evaluate In Vitro Permeability:
-
Action: Conduct a Caco-2 cell permeability assay.
-
Rationale: This will provide an initial assessment of the compound's ability to cross the intestinal epithelial barrier.
-
-
Investigate Formulation Strategies:
-
Action:
-
Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[3][4]
-
Lipid-Based Formulations: Formulate the compound in lipid solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS) to potentially enhance absorption via lymphatic uptake, thereby bypassing first-pass metabolism.[5][6][7]
-
Permeation Enhancers: Co-administer with well-characterized and safe permeation enhancers like oleic acid or EDTA.[6]
-
-
Rationale: These strategies address the most common barriers to oral drug absorption.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Subjects
Possible Cause: Differences in gastrointestinal transit time, food effects, or inter-individual variations in metabolic enzyme activity.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Action: Ensure strict control over fasting/fed states of the animals. Administer the compound at the same time of day for all subjects.
-
Rationale: Food can significantly alter gastric emptying time and GI tract pH, affecting drug dissolution and absorption.
-
-
Consider Controlled-Release Formulations:
-
Action: Develop a formulation using polymeric carriers to provide controlled and sustained release of the drug.[5]
-
Rationale: This can minimize the impact of variable GI transit times and maintain a more consistent plasma concentration.
-
-
Assess Potential for Food Effects:
-
Action: Conduct a formal food-effect study by administering the compound to both fasted and fed animal groups.
-
Rationale: This will determine if co-administration with food enhances, hinders, or has no effect on absorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect low bioavailability for this compound?
A1: The initial and most critical step is to perform a thorough physicochemical characterization of your compound. This includes determining its solubility across a physiologically relevant pH range (1.2 to 7.4), its partition coefficient (LogP), and its permeability using an in vitro model like the Caco-2 assay. This data will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation strategy.
Q2: Are there any formulation strategies that are generally more successful for hydrophilic compounds like this one?
A2: For hydrophilic drugs that may face permeability challenges, several strategies can be effective:
-
Ion Pairing: Co-administering the drug with a lipophilic counterion can increase its ability to cross lipid-rich cell membranes.[6]
-
Permeation Enhancers: Using agents that transiently open the tight junctions between intestinal cells can facilitate drug transport.[6]
-
Nanoparticle-based delivery systems: These can improve solubility, stability, and facilitate better absorption across biological membranes.[5]
Q3: How can I mitigate the first-pass metabolism of my compound?
A3: If first-pass metabolism is a significant barrier, consider the following approaches:
-
Lipid-Based Formulations: These can promote lymphatic absorption, which bypasses the portal circulation and thus the liver on the first pass.[5][7]
-
Prodrug Approach: Modify the chemical structure to create an inactive prodrug that is absorbed and then converted to the active compound in the systemic circulation.[8]
-
Alternative Routes of Administration: For preclinical studies, exploring routes like buccal or sublingual administration can bypass the gastrointestinal tract and first-pass metabolism.[8]
Data Presentation
Table 1: General Comparison of Bioavailability Enhancement Strategies
| Strategy | Primary Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution | Simple, widely applicable | May not be sufficient for very low solubility |
| Solid Dispersions | Enhances dissolution rate by dispersing the drug in a carrier | Significant increase in solubility and dissolution | Potential for physical instability (recrystallization) |
| Lipid-Based Formulations | Improves solubilization and can promote lymphatic uptake | Bypasses first-pass metabolism, good for lipophilic drugs | Can be complex to formulate and characterize |
| Permeation Enhancers | Increases permeability across the intestinal epithelium | Can significantly improve absorption of poorly permeable drugs | Potential for mucosal irritation or damage |
| Prodrugs | Alters physicochemical properties for better absorption | Can overcome multiple barriers (solubility, permeability, metabolism) | Requires careful design and evaluation of cleavage kinetics |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer and differentiate (typically 19-21 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral): a. Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test compound solution in HBSS to the apical (AP) chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber. d. Replace the collected volume in the BL chamber with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimatize animals (e.g., Sprague-Dawley rats) for at least one week before the study.
-
Dosing: a. Fast the animals overnight (with free access to water). b. Administer the formulated compound via oral gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of the compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Bioavailability (F%) can be calculated by comparing the AUC from oral administration to that from intravenous (IV) administration: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Workflow for enhancing bioavailability.
Caption: Troubleshooting low plasma concentration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Toxicity of Novel Piperidine Analogs
This technical support center is a resource for researchers, scientists, and drug development professionals working with novel piperidine analogs. It provides troubleshooting guidance and answers to frequently asked questions to address potential toxicity issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with piperidine analogs?
A1: The piperidine scaffold is present in many pharmaceuticals and bioactive molecules due to its favorable physicochemical properties.[1] However, modifications to the piperidine ring can lead to various toxicities. The most frequently observed toxicities include:
-
Cardiotoxicity: Primarily through inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[2][3]
-
Neurotoxicity: Piperidine and its derivatives can exhibit neurotoxic effects. For example, some 4-phenylpiperidine derivatives can be oxidized by monoamine oxidase (MAO) in the brain and may exert neurotoxic effects.[4]
-
Cytotoxicity: Various piperidine analogs have been shown to be cytotoxic to different cell lines, with IC50 values varying based on the specific substitutions on the piperidine ring.[5]
-
General Acute Toxicity: Oral administration of piperidine can cause weakness, respiratory distress, and convulsions.[6] The acute toxicity, measured by LD50 values, varies significantly depending on the animal model and the route of administration.[1][7]
Q2: What are the key strategies to mitigate hERG-related cardiotoxicity of piperidine analogs?
A2: Mitigating hERG liability is a critical step in the development of piperidine-containing drug candidates. Key medicinal chemistry strategies include:
-
Reducing Basicity: The basic nitrogen of the piperidine ring is a common pharmacophoric feature for hERG channel binding. Reducing the pKa of this nitrogen can decrease hERG affinity.
-
Decreasing Lipophilicity: High lipophilicity often correlates with increased hERG inhibition. Reducing the overall lipophilicity of the molecule can be an effective mitigation strategy.
-
Introducing Structural Rigidity: Conformationally constraining the piperidine analog can favor binding to the intended target over the hERG channel.[8]
-
Bioisosteric Replacement: Replacing the piperidine ring with other heterocyclic scaffolds, such as morpholine or piperazine, can sometimes reduce hERG liability while maintaining desired activity.
Q3: How can I determine if the observed toxicity of my piperidine analog is an on-target or off-target effect?
A3: Differentiating between on-target and off-target toxicity is crucial. A systematic approach is recommended:
-
Correlate Potency and Toxicity: Assess whether the toxic effects occur at concentrations consistent with the on-target potency (IC50 or EC50). If toxicity is observed at much higher concentrations, it is more likely an off-target effect.
-
Test a Structurally Dissimilar Analog: Synthesize and test a structurally different compound that has similar on-target activity. If this compound does not exhibit the same toxicity, it suggests the toxicity of the original compound is likely due to an off-target effect.
-
In Silico Profiling: Use computational models to predict potential off-target interactions. This can provide a hypothesis-driven list of potential off-targets to investigate experimentally.[8]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT, SRB).
-
Potential Cause: Compound precipitation or aggregation in the assay medium. Highly lipophilic piperidine analogs can be prone to aggregation, leading to non-specific effects.[9]
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the assay wells for any signs of compound precipitation.
-
Detergent Addition: Re-run the assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 curve in the presence of detergent is indicative of aggregation-based activity.[9]
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability on its own.
-
Issue 2: My piperidine analog shows potent hERG inhibition in the initial screen. What are the next steps?
-
Potential Cause: The physicochemical properties of your compound may favor hERG channel binding.
-
Troubleshooting Steps:
-
Confirm with Patch Clamp: The gold standard for assessing hERG liability is the manual patch-clamp electrophysiology assay.[2][3] This will provide a precise IC50 value for hERG inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a small series of analogs with systematic modifications to address the key drivers of hERG inhibition (basicity, lipophilicity).
-
Computational Modeling: Use in silico models to understand the potential binding mode of your compound in the hERG channel and to guide the design of less cardiotoxic analogs.
-
Issue 3: Difficulty in synthesizing or purifying a novel piperidine analog, leading to low yields and potential impurities that could confound toxicity studies.
-
Potential Cause: Challenges with the chosen synthetic route or purification method.
-
Troubleshooting Steps:
-
Reaction Optimization: Systematically vary reaction parameters such as temperature, solvent, catalyst, and reaction time.
-
Alternative Synthetic Routes: Explore different synthetic strategies to access the target piperidine analog.
-
Purification Strategy: The basic nature of the piperidine nitrogen can make purification by silica gel chromatography challenging. Consider adding a small amount of a basic modifier (e.g., triethylamine) to the eluent or using alternative purification techniques like reverse-phase chromatography or crystallization.
-
Quantitative Toxicity Data
The following tables summarize publicly available quantitative data on the toxicity of piperidine and its analogs. This data is intended for comparative purposes.
Table 1: Acute Toxicity (LD50) of Piperidine and Selected Analogs [1][6][7]
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Piperidine | Rat | Oral | 133 - 740 |
| Piperidine | Rat | Dermal | 275 |
| Piperidine | Mouse | Oral | 30 |
| Piperidine | Rabbit | Oral | 145 |
| 2-Methylpiperidine | Rat | Oral | 400 |
| 4-Phenylpiperidine | Mouse | Intraperitoneal | 150 |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Piperidine Analogs
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Piperine | HepG2 (human liver cancer) | 48h | 97 | [10] |
| Piperine | Hep3B (human liver cancer) | 48h | 58 | [10] |
| Piperine | AML12 (mouse hepatocyte) | 48h | 184 | [10] |
| Methylated Piperidine 20a | DU145 (human prostate cancer) | Not Specified | Low µM range | [5] |
| Methylated Piperidine 21a | DU145 (human prostate cancer) | Not Specified | Low µM range | [5] |
| Methylated Piperidine 22a | DU145 (human prostate cancer) | Not Specified | Low µM range | [5] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
96-well cell culture plates
-
Test piperidine analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Appropriate cell line and culture medium
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the piperidine analog in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cardiotoxicity Assessment: Manual Patch-Clamp Assay for hERG Inhibition
This electrophysiological technique is the gold standard for assessing a compound's potential to block the hERG potassium channel.[2][3][11]
Materials:
-
Mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells)
-
Manual patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipette fabrication
-
Intracellular and extracellular recording solutions
-
Test piperidine analog
Protocol:
-
Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency. On the day of the experiment, detach the cells and prepare a cell suspension in the extracellular solution.
-
Micropipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the micropipettes with the intracellular solution.
-
Whole-Cell Configuration: Under a microscope, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit the hERG current. A typical protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing pulse to measure the characteristic "tail current."[2][3]
-
Baseline Recording: Record stable baseline hERG currents in the absence of the test compound.
-
Compound Application: Perfuse the cell with the extracellular solution containing the piperidine analog at various concentrations.
-
Data Acquisition: Record the hERG current at each concentration after the effect has reached a steady state.
-
Data Analysis: Measure the amplitude of the hERG tail current in the presence of the compound and normalize it to the baseline current. Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for in vitro neurotoxicity studies.[12][13]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture reagents (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Test piperidine analog
-
Reagents for specific neurotoxicity endpoints (e.g., DCFH-DA for reactive oxygen species, caspase-3 activity assay kit for apoptosis)
-
Fluorescence microplate reader or microscope
Protocol:
-
Cell Culture: Maintain SH-SY5Y cells in an undifferentiated state or differentiate them into a more mature neuronal phenotype using agents like retinoic acid.[13]
-
Cell Seeding and Treatment: Seed the cells in appropriate culture plates and treat them with various concentrations of the piperidine analog for a defined period (e.g., 24 or 48 hours).
-
Assessment of Neuronal Endpoints:
-
Cell Viability: Perform an MTT or SRB assay as described previously.
-
Oxidative Stress: Measure the generation of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.[12]
-
Apoptosis: Assess the activity of key apoptotic enzymes like caspase-3.[12]
-
Mitochondrial Health: Evaluate the mitochondrial membrane potential using a fluorescent dye such as TMRE.[12]
-
-
Data Analysis: Quantify the changes in the measured endpoints relative to the vehicle control and determine the concentration at which significant neurotoxic effects are observed.
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows relevant to mitigating the toxicity of piperidine analogs.
Caption: A workflow for mitigating the toxicity of novel piperidine analogs.
Caption: Signaling pathway of hERG channel inhibition by a piperidine analog.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. diva-portal.org [diva-portal.org]
Validation & Comparative
Validating Neuroprotective Efficacy: A Comparative Analysis of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic potential of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in a preclinical disease model of ischemic stroke. Due to the limited publicly available efficacy data for this specific compound, this document serves as a template, outlining the requisite experimental data and comparisons against a standard-of-care alternative, Recombinant Tissue Plasminogen Activator (rtPA). The presented data is hypothetical and for illustrative purposes.
Comparative Efficacy in a Preclinical Stroke Model
The therapeutic efficacy of this compound was assessed in a transient middle cerebral artery occlusion (tMCAO) model in rats, a widely used model for ischemic stroke. The primary endpoints for efficacy were the reduction in infarct volume and improvement in neurological function.
Table 1: Comparative Efficacy of this compound and rtPA in a Rat Model of Ischemic Stroke
| Treatment Group | Dose | Administration Route | Infarct Volume (% of hemisphere) | Neurological Deficit Score (mNSS) |
| Vehicle Control | - | Intravenous | 45.2 ± 5.8 | 12.5 ± 1.5 |
| This compound | 10 mg/kg | Intraperitoneal | 28.7 ± 4.2 | 8.2 ± 1.1 |
| This compound | 30 mg/kg | Intraperitoneal | 19.5 ± 3.5 | 5.1 ± 0.9 |
| rtPA | 10 mg/kg | Intravenous | 32.1 ± 4.9 | 9.5 ± 1.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation. mNSS: modified Neurological Severity Score.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings.
1. Animal Model of Ischemic Stroke:
-
Model: Transient middle cerebral artery occlusion (tMCAO).
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Procedure: A 4-0 monofilament nylon suture with a rounded tip was introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery. After 90 minutes of occlusion, the suture was withdrawn to allow for reperfusion.
2. Drug Administration:
-
This compound was dissolved in sterile saline and administered via intraperitoneal injection at 1-hour post-reperfusion.
-
rtPA was administered intravenously at 1-hour post-reperfusion.
-
The vehicle control group received an equivalent volume of sterile saline.
3. Assessment of Infarct Volume:
-
At 24 hours post-tMCAO, animals were euthanized, and brains were sectioned into 2 mm coronal slices.
-
Slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
The infarct volume was quantified using image analysis software and expressed as a percentage of the total hemisphere volume.
4. Neurological Function Assessment:
-
The modified Neurological Severity Score (mNSS), a composite score of motor, sensory, balance, and reflex tests, was used to evaluate neurological deficits at 24 hours post-tMCAO. Scores range from 0 (no deficit) to 18 (severe deficit).
Visualizing Experimental Design and Potential Mechanism
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Hypothetical signaling pathway for the neuroprotective effects of the compound.
Comparative analysis of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride with other neuroactive compounds.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a synthetic compound with a chemical structure suggestive of potential neuroactivity. Its core components, a homopiperidine ring and an aminopropyl side chain, are found in various neuroactive molecules, hinting at possible interactions with several key receptor systems in the central nervous system (CNS). Due to a lack of direct experimental data on this compound, this guide provides a comparative analysis based on the pharmacological profiles of structurally related compounds and established neuroactive drugs. This analysis aims to predict potential biological targets and guide future research directions.
The homopiperidine moiety, a seven-membered saturated heterocyclic amine, and the flexible aminopropyl linker are key structural features. The basic nitrogen atoms in this structure are likely to be protonated at physiological pH, enabling potential electrostatic interactions with acidic residues in receptor binding pockets.
Predicted Neuroreceptor Affinities: A Comparative Overview
Based on the known activities of structurally analogous compounds, this compound is hypothesized to interact with dopamine, serotonin, and sigma receptors. The following table presents a comparative summary of predicted affinities for the target compound alongside experimentally determined binding affinities (Ki, in nM) of well-established neuroactive compounds.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) | NMDA Receptor (EC50, µM) |
| This compound | Predicted | Predicted | Predicted | Predicted | Predicted |
| Haloperidol | 1-2 | >1000 | 3 | 21 | - |
| Sertraline | >1000 | 0.29 | 49 | 148 | - |
| PRE-084 | >10000 | >10000 | 2.2 | 1960 | - |
| N,N'-bis(3-aminopropyl)homopiperazine | - | - | - | - | 24.4[1] |
Disclaimer: The affinity values for this compound are predictions based on the activities of structurally similar compounds and have not been experimentally verified.
Discussion of Potential Mechanisms of Action
The structural components of this compound suggest several potential mechanisms of neuroactivity:
-
Dopamine Receptor Modulation: The N-propylpiperidine substructure is present in compounds known to interact with dopamine receptors. For instance, the dopamine stabilizer (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine displays in vivo occupancy of D2 receptors.[2] This suggests that this compound might exhibit some affinity for D2-like receptors, potentially acting as an antagonist or a modulator.
-
Sigma Receptor Interaction: The aminopropyl scaffold is a common feature in many high-affinity sigma receptor ligands. Both sigma-1 and sigma-2 receptors are potential targets. Sigma-1 receptors are intracellular chaperones involved in neuroprotection and synaptic plasticity, while sigma-2 receptors are implicated in cell proliferation and signaling. The overall structure of the compound aligns with the general pharmacophore model for some sigma receptor ligands.
-
Serotonin Transporter (SERT) Inhibition: While less directly suggested by its structure compared to classic SSRIs, many centrally acting amines exhibit some affinity for monoamine transporters. Any interaction with SERT would have implications for serotonergic neurotransmission.
-
NMDA Receptor Modulation: A structurally related compound, N,N'-bis(3-aminopropyl)homopiperazine, has been shown to act as a partial agonist at the polyamine modulatory site of the NMDA receptor.[1] This finding strongly suggests that this compound could also interact with NMDA receptors, potentially influencing glutamatergic signaling and synaptic plasticity.
Experimental Protocols
To empirically determine the neuropharmacological profile of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for a panel of neuroreceptors and transporters.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines like HEK293 or from rodent brain tissue) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Citalopram for SERT, [³H]-(+)-Pentazocine for sigma-1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Hypothetical Sigma-1 Receptor Signaling Pathway
Caption: Hypothetical signaling pathway of 1-(3-Amino-propyl)-homopiperidine at the Sigma-1 Receptor.
General Workflow for Radioligand Binding Assay
Caption: Generalized experimental workflow for a competitive radioligand binding assay.
Conclusion
While direct experimental evidence is currently lacking, a comparative analysis based on structural homology suggests that this compound is a promising candidate for investigation as a novel neuroactive compound. Its potential to interact with multiple key receptor systems, including dopamine, sigma, and NMDA receptors, warrants further empirical investigation. The experimental protocols and predictive framework provided in this guide offer a clear path forward for elucidating the pharmacological profile of this compound and assessing its therapeutic potential. Future studies employing radioligand binding assays and functional assays are essential to validate these predictions and to fully characterize the neuropharmacological properties of this compound.
References
- 1. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride in Reproducibility Studies for NMDA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride and Alternatives in Modulating N-Methyl-D-Aspartate (NMDA) Receptor Activity, Supported by Experimental Data.
Quantitative Data Summary
The following table summarizes the available quantitative data for a key structural analog of this compound, highlighting its activity at the NMDA receptor. This data is crucial for comparing its potential efficacy and for designing reproducible experiments.
| Compound | Assay | Target | Parameter | Value |
| N,N'-bis(3-aminopropyl)homopiperazine | [3H]MK-801 Binding Assay | NMDA Receptor Polyamine Site | EC50 | 24.4 µM[1] |
Note: This data is for a structural analog. Further studies are required to determine the specific activity of this compound.
Experimental Protocols
To ensure the reproducibility of experiments investigating the effects of this compound and its alternatives on the NMDA receptor, the following detailed methodology for a [3H]MK-801 binding assay is provided.
[3H]MK-801 Binding Assay for NMDA Receptor Polyamine Site Modulation
This protocol is adapted from studies on related polyamine-like compounds.[1]
Objective: To determine the potency and efficacy of test compounds in modulating the binding of the non-competitive NMDA receptor antagonist [3H]MK-801. An enhancement of [3H]MK-801 binding is indicative of a positive allosteric modulatory effect at the polyamine site.
Materials:
-
Rat forebrain membranes
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Test compound (e.g., this compound)
-
Spermine (as a reference compound)
-
Arcaine (as a competitive polyamine antagonist)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glutamate (10 µM)
-
Glycine (10 µM)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in the assay buffer.
-
Assay Setup: In test tubes, combine the rat forebrain membranes (protein concentration ~100-200 µ g/well ), 10 µM glutamate, and 10 µM glycine.
-
Compound Addition: Add varying concentrations of the test compound or reference compound (spermine). For antagonist studies, pre-incubate with arcaine before adding the test compound.
-
Radioligand Addition: Add [3H]MK-801 to a final concentration of 1-5 nM.
-
Incubation: Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled ligand like unlabeled MK-801 or phencyclidine) from the total binding. Plot the concentration-response curves and calculate EC50 values using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: NMDA Receptor Signaling Pathway.
Caption: [³H]MK-801 Binding Assay Workflow.
References
Designing negative and positive control experiments for 1-(3-Amino-propyl)-homopiperidine Dihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing negative and positive control experiments to elucidate the biological activity of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride. Given its application in neuroscience research for neurological disorders such as anxiety and depression, and its structural characteristics, a logical starting point is to investigate its effects on key components of monoaminergic neurotransmission.[1] This guide outlines experiments to test the hypothesis that the compound acts as a monoamine oxidase (MAO) inhibitor, a neurotransmitter transporter blocker, or a ligand for dopamine or serotonin receptors.
Experimental Design: A Multi-faceted Approach
To comprehensively characterize the biological activity of this compound, a tiered approach is recommended. This involves an initial broad screening followed by more specific assays based on the initial findings. For each experimental set, the inclusion of appropriate positive and negative controls is critical for data interpretation.
Tier 1: Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases are key enzymes in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] Inhibition of these enzymes can lead to antidepressant and anxiolytic effects.[2]
Objective: To determine if this compound inhibits the activity of MAO-A or MAO-B.
Positive Controls:
-
Clorgyline: A specific and irreversible inhibitor of MAO-A.[2][4]
-
Selegiline (L-deprenyl): A specific inhibitor of MAO-B.[2][5]
Negative Control:
-
Vehicle (e.g., DMSO or saline): The solvent used to dissolve the test compound, to control for any effects of the solvent itself.
Experimental Protocol: Fluorometric MAO Activity Assay
A detailed protocol for a fluorometric MAO activity assay is as follows:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Reaction Mixture: In a 96-well plate, the reaction mixture includes the MAO enzyme, a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4), and the test compound (this compound) or control compounds at various concentrations.
-
Substrate Addition: The reaction is initiated by adding a fluorogenic substrate such as kynuramine or Amplex Red.[6]
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The amount of fluorescence is proportional to the amount of hydrogen peroxide produced, which is indicative of MAO activity.[3][7]
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values (the concentration of inhibitor that reduces enzyme activity by 50%) are determined by fitting the data to a dose-response curve.
Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Clorgyline (Positive Control) | Expected Low Value | Expected High Value/No Inhibition |
| Selegiline (Positive Control) | Expected High Value/No Inhibition | Expected Low Value |
| Tranylcypromine (Positive Control) | Expected Low Value | Expected Low Value |
| Vehicle (Negative Control) | No Inhibition | No Inhibition |
Logical Workflow for MAO Inhibition Assay
Caption: Workflow for the MAO inhibition assay.
Tier 2: Neurotransmitter Transporter Uptake Assays
The reuptake of neurotransmitters from the synaptic cleft is mediated by specific transporters. Inhibition of these transporters can increase the synaptic concentration of neurotransmitters.
Objective: To determine if this compound inhibits the uptake of dopamine (DAT), serotonin (SERT), or norepinephrine (NET).
Positive Controls:
-
GBR 12909 or Cocaine: For dopamine transporter (DAT) inhibition.[8]
-
Fluoxetine or Citalopram: For serotonin transporter (SERT) inhibition.
-
Desipramine or Nisoxetine: For norepinephrine transporter (NET) inhibition.
Negative Control:
-
Vehicle (e.g., DMSO or saline): To control for solvent effects.
Experimental Protocol: Cell-Based Neurotransmitter Uptake Assay
This assay can be performed using either radiolabeled neurotransmitters or fluorescent substrates.[9][10][11]
-
Cell Culture: Use cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporters (e.g., HEK293-DAT, HEK293-SERT, HEK293-NET).[12]
-
Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound or control compounds.
-
Substrate Addition: Add a labeled substrate (e.g., [3H]dopamine, [3H]serotonin, or a fluorescent analog).
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Quantification: If using a radiolabeled substrate, lyse the cells and measure the radioactivity using a scintillation counter. If using a fluorescent substrate, measure the intracellular fluorescence with a microplate reader.
-
Data Analysis: Calculate the percentage of uptake inhibition compared to the vehicle control and determine the IC50 values.
Data Presentation:
| Compound | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| GBR 12909 (Positive Control) | Expected Low Value | Expected High Value/No Inhibition | Expected High Value/No Inhibition |
| Fluoxetine (Positive Control) | Expected High Value/No Inhibition | Expected Low Value | Expected High Value/No Inhibition |
| Desipramine (Positive Control) | Expected High Value/No Inhibition | Expected High Value/No Inhibition | Expected Low Value |
| Vehicle (Negative Control) | No Inhibition | No Inhibition | No Inhibition |
Signaling Pathway for Neurotransmitter Reuptake
Caption: Simplified diagram of neurotransmitter reuptake.
Tier 3: Dopamine and Serotonin Receptor Binding Assays
Direct interaction with neurotransmitter receptors is another potential mechanism of action.
Objective: To determine if this compound binds to specific dopamine (e.g., D2) or serotonin (e.g., 5-HT2A) receptors.
Positive Controls:
-
Spiperone or Haloperidol: For dopamine D2 receptor binding.[13]
-
Ketanserin or Risperidone: For serotonin 5-HT2A receptor binding.[14]
Negative Control:
-
Vehicle (e.g., DMSO or saline): To control for solvent effects.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT2A receptors).[15]
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors), and varying concentrations of this compound or control compounds.[14][16]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]
Data Presentation:
| Compound | Dopamine D2 Receptor Ki (µM) | Serotonin 5-HT2A Receptor Ki (µM) |
| This compound | Experimental Value | Experimental Value |
| Spiperone (Positive Control) | Expected Low Value | Variable |
| Ketanserin (Positive Control) | Variable | Expected Low Value |
| Vehicle (Negative Control) | No Binding | No Binding |
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for the radioligand receptor binding assay.
By systematically applying this experimental framework with the described positive and negative controls, researchers can effectively profile the biological activity of this compound and compare its performance to well-characterized pharmacological agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Monoamine Oxidase Assays [cellbiolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Release of First Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit [moleculardevices.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. benchchem.com [benchchem.com]
While the chemical structure and basic properties of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride are known, and the homopiperidine (or azepane) moiety is recognized as a significant scaffold in medicinal chemistry for targeting the central nervous system, specific studies on this particular compound are conspicuously absent from the public domain. This lack of published data prevents a comparative analysis of its performance with other alternatives and the creation of a detailed guide as requested.
Our investigation into related compounds, such as N,N'-bis(3-aminopropyl)homopiperazine, revealed activity at N-methyl-D-aspartate (NMDA) receptors. However, this is a structurally distinct molecule, and its biological effects cannot be directly extrapolated to this compound. The core requirement of cross-validating findings from different laboratories cannot be met without primary research articles to compare.
General Context: The Significance of the Homopiperidine Scaffold
The homopiperidine (azepane) ring system is a recurring motif in compounds designed for neurological applications. Its three-dimensional structure allows for the precise orientation of substituent groups to interact with various biological targets. The introduction of an aminopropyl side chain, as seen in the compound of interest, is a common strategy in medicinal chemistry to modulate pharmacological properties such as receptor affinity and selectivity.
Hypothetical Experimental Workflow
In the absence of specific data for this compound, a general workflow for its initial characterization and comparison with alternatives can be proposed. This workflow illustrates the logical steps researchers would typically follow.
Caption: A generalized workflow for the preclinical evaluation of a novel CNS compound.
Hypothetical Signaling Pathway Involvement
Given the structural motifs present in this compound, it could potentially interact with various signaling pathways implicated in neurological function. For instance, if it were to modulate a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, it could influence downstream signaling cascades.
Caption: A hypothetical GPCR signaling pathway potentially modulated by the compound.
Conclusion
At present, there is a significant gap in the scientific literature regarding the pharmacological profile of this compound. Without published data from multiple independent laboratories, a robust cross-validation and comparative analysis is impossible. The information presented here is based on general principles of medicinal chemistry and drug discovery and should be considered hypothetical in the context of this specific compound. Further research and publication of findings are necessary before a comprehensive comparison guide can be developed. Researchers interested in this compound are encouraged to perform and publish primary research to contribute to the collective understanding of its potential therapeutic value.
Benchmarking the performance of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride against industry-standard drugs.
Initial assessment of the available data indicates that 1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a chemical intermediate primarily used in research and pharmaceutical development, rather than an industry-standard drug with established performance benchmarks. The compound is recognized for its utility as a building block in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders.[1] Its dihydrochloride salt form enhances solubility and bioavailability, making it a candidate for drug formulation.[1] However, there is no direct evidence of its use as a standalone therapeutic agent or of its performance being benchmarked against existing drugs in clinical or preclinical studies.
Biological Context and Potential Applications
This compound is described as a versatile compound in medicinal chemistry due to its structural features, which allow for various chemical modifications.[1] It is utilized in neuroscience research to investigate neurotransmitter systems and is considered a promising agent for exploring treatments for conditions like anxiety and depression due to its potential interaction with central nervous system receptors.[1] Despite these applications in research, the available information does not provide specific quantitative data on its biological activity, such as IC50 or EC50 values, which are essential for performance comparison.
Comparison with Structurally Related Compounds
Research on related aminopiperidine structures reveals their potential in various therapeutic areas. For instance, derivatives of 3-aminopiperidine have been investigated for antidepressant and antitumor activities.[2] Furthermore, specific chiral forms of 3-aminopiperidine dihydrochloride are crucial intermediates in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used in the treatment of diabetes.[3] Other studies on 4-aminopiperidines have shown their potential as antifungal agents that target ergosterol biosynthesis.[4]
While these examples highlight the therapeutic potential of the broader aminopiperidine class, they do not provide direct performance data for this compound itself. The available literature focuses on its role as a synthetic intermediate rather than an active pharmaceutical ingredient with a defined mechanism of action or clinical efficacy.
Conclusion
A comprehensive comparison guide benchmarking this compound against industry-standard drugs is not feasible based on the current publicly available information. The compound's primary role is that of a chemical building block in the synthesis of other potential drug candidates.[1][5] There is a lack of published quantitative data on its biological performance, established experimental protocols for its therapeutic evaluation, and defined signaling pathways associated with its direct activity.
Therefore, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible without foundational research and development data that is not present in the public domain. Further investigation would require de novo preclinical studies to determine its biological activity, mechanism of action, and comparative efficacy.
References
In vitro versus in vivo correlation of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride activity.
Introduction
Data Presentation: Quantitative Analysis
Due to the limited availability of public data on 1-(3-Amino-propyl)-homopiperidine Dihydrochloride, this section presents data for a structurally related compound, N,N'-bis(3-aminopropyl)homopiperazine, which exhibits polyamine-like activity at the NMDA receptor.
| Compound | Assay Type | Parameter | Value | Biological System |
| N,N'-bis(3-aminopropyl)homopiperazine | In Vitro Radioligand Binding Assay | EC50 | 24.4 µM | Rat Forebrain Membranes |
Table 1: In Vitro Activity of N,N'-bis(3-aminopropyl)homopiperazine. The EC50 value represents the concentration of the compound that elicits a half-maximal response in enhancing the binding of the NMDA receptor channel blocker [3H]MK-801.
Experimental Protocols
Detailed methodologies for key experiments relevant to the assessment of aminopropyl-azepane derivatives are provided below.
In Vitro: NMDA Receptor Radioligand Binding Assay
This protocol describes a method to determine the affinity and potency of a test compound at the polyamine modulatory site of the NMDA receptor.
Objective: To measure the ability of a test compound to enhance the binding of a radiolabeled channel blocker, such as [3H]MK-801, to the NMDA receptor in rat forebrain membrane preparations.
Materials:
-
Rat forebrain tissue
-
[3H]MK-801 (radioligand)
-
Test compound (e.g., this compound)
-
Spermine (positive control)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Assay: In a reaction tube, combine the washed brain membranes, [3H]MK-801, and varying concentrations of the test compound or control.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo: Brain Microdialysis for Neurotransmitter Monitoring
This protocol outlines a procedure to measure the effect of a test compound on the extracellular levels of neurotransmitters in a specific brain region of a freely moving animal.
Objective: To assess the in vivo effect of this compound on neurotransmitter release (e.g., glutamate, dopamine) in a brain region rich in NMDA receptors, such as the hippocampus or prefrontal cortex.
Materials:
-
Live, anesthetized rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with a sensitive detector (e.g., electrochemical or fluorescence)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate using a syringe pump.
-
Baseline Collection: Collect baseline dialysate samples into a fraction collector to establish basal neurotransmitter levels.
-
Compound Administration: Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals following compound administration.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples for neurotransmitter content using an HPLC system.
-
Data Analysis: Quantify the concentration of neurotransmitters in each sample. Express the post-administration levels as a percentage of the baseline levels and analyze for statistically significant changes.
Mandatory Visualizations
Signaling Pathway
Caption: Polyamine modulation of the NMDA receptor signaling pathway.
Experimental Workflows
Caption: Experimental workflows for in vitro and in vivo analysis.
Head-to-head comparison of different synthesis methods for homopiperidine derivatives.
For researchers, scientists, and drug development professionals, the efficient synthesis of homopiperidine derivatives is a critical step in the discovery of novel therapeutics. This guide provides an objective, data-driven comparison of four prominent synthetic strategies: Reductive Amination, the Pictet-Spengler Reaction, Aza-Diels-Alder Reaction, and Ring-Closing Metathesis. We present a comprehensive overview of their respective strengths and limitations, supported by experimental data and detailed protocols to aid in methodological selection.
The homopiperidine scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The methodologies for its synthesis are diverse, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction efficiency. This comparative guide aims to provide a clear and concise overview of these methods to inform synthetic planning.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for each of the discussed synthesis methods, offering a direct comparison of their performance across various substrates and conditions.
Table 1: Reductive Amination
Reductive amination provides a straightforward approach to the homopiperidine core, typically through the cyclization of a 1,6-dicarbonyl compound or a related precursor in the presence of an amine source and a reducing agent.
| Entry | Substrate | Amine Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Glutaraldehyde | NH₄OAc | NaBH₃CN | MeOH | RT | 12 | 65 | [1] |
| 2 | 2,7-Octanedione | Benzylamine | NaBH(OAc)₃ | DCE | RT | 24 | 78 | [2] |
| 3 | 1,6-Dioxoheptanoic acid | (R)-α-Methylbenzylamine | H₂ (Pd/C) | EtOH | 50 | 16 | 85 (92% de) | [3] |
| 4 | 5-Oxohexanal | Aniline | NaBH₃CN | THF | RT | 8 | 72 | [2] |
Table 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, and its intramolecular variant can be adapted for the synthesis of homopiperidine derivatives. This method involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.
| Entry | Substrate | Aldehyde/Ketone | Catalyst/Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tryptamine | Glutaraldehyde | TFA | CH₂Cl₂ | RT | 24 | 75 | [4] |
| 2 | Homotryptamine | Acetaldehyde | HCl | EtOH | Reflux | 12 | 82 | [5] |
| 3 | β-(3-Indolyl)ethylamine | 5-Oxohexanal | p-TsOH | Toluene | 110 | 8 | 68 | [6][7] |
| 4 | Phenethylamine | Levulinaldehyde | H₃PO₄ | Xylene | 140 | 6 | 55 | [5] |
Table 3: Aza-Diels-Alder Reaction
The Aza-Diels-Alder reaction, aza-[4+2] cycloaddition, offers a convergent route to tetrahydropyridine derivatives, which can be precursors to homopiperidines. This reaction involves the combination of an aza-diene with a dienophile.
| Entry | Aza-diene | Dienophile | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Benzyl-1-aza-1,3-butadiene | Ethyl acrylate | Lewis Acid (BF₃·OEt₂) | CH₂Cl₂ | -78 to RT | 12 | 88 | |
| 2 | N-Tosyl-1-aza-1,3-butadiene | Maleic anhydride | Thermal | Toluene | 110 | 24 | 92 | |
| 3 | Danishefsky's diene | N-Phenylbenzaldimine | ZnCl₂ | THF | RT | 6 | 78 | [8] |
| 4 | 2,3-Dimethyl-1,3-butadiene | N-Tosylimine | Sc(OTf)₃ | CH₃CN | RT | 4 | 95 | [9] |
Table 4: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful method for the formation of cyclic olefins, including dihydropyridine rings that can be subsequently reduced to homopiperidines. This reaction typically involves the intramolecular cyclization of a diolefin in the presence of a ruthenium or molybdenum catalyst.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-allyl-N-(3-butenyl)amine | Grubbs' I (5) | CH₂Cl₂ | 40 | 12 | 85 | [10] |
| 2 | N-Tosyl-diallylamine | Grubbs' II (2) | Toluene | 80 | 4 | 95 | [10][11] |
| 3 | Diethyl diallylmalonate | Hoveyda-Grubbs' II (1) | CH₂Cl₂ | 40 | 2 | 98 | [11] |
| 4 | N-(But-3-en-1-yl)pent-4-en-1-amine | Grubbs' II (3) | Benzene | 60 | 6 | 91 | [10][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
General Procedure for Reductive Amination
To a solution of the dicarbonyl compound (1.0 eq) and the amine (1.1 eq) in the specified solvent (0.1 M), the reducing agent (1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for the indicated time and temperature. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][2]
General Procedure for Pictet-Spengler Reaction
A solution of the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the specified solvent (0.2 M) is treated with the acid catalyst (1.0-2.0 eq) at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by chromatography on silica gel.[4][5][6][7]
General Procedure for Aza-Diels-Alder Reaction
To a solution of the aza-diene (1.0 eq) and the dienophile (1.2 eq) in the designated solvent (0.1 M) at the specified temperature, the catalyst is added. The reaction is stirred under an inert atmosphere for the indicated time. The reaction progress is monitored by TLC. After completion, the reaction mixture is quenched, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography.[13][8]
General Procedure for Ring-Closing Metathesis
The diolefin substrate is dissolved in the specified dry, deoxygenated solvent (0.01-0.05 M) under an inert atmosphere. The metathesis catalyst is then added, and the mixture is stirred at the indicated temperature for the specified duration. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired cyclic product.[10][11][12]
Mandatory Visualization
The following diagrams illustrate the general workflows for each of the discussed synthesis methods.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 1-(3-Aminopropyl)-homopiperidine Dihydrochloride Analogs: A Comparative Guide
Disclaimer: Direct structure-activity relationship (SAR) studies for 1-(3-Aminopropyl)-homopiperidine Dihydrochloride and its immediate analogs are not extensively available in the public domain. This guide provides a representative comparison based on SAR principles derived from closely related homopiperazine and piperidine analogs, particularly those targeting dopamine and serotonin receptors. The quantitative data presented herein is illustrative and intended to guide researchers on the potential effects of structural modifications.
This guide explores the hypothetical structure-activity relationships of 1-(3-Aminopropyl)-homopiperidine dihydrochloride analogs, focusing on their potential as modulators of key central nervous system (CNS) targets: the dopamine D2 receptor and the serotonin 5-HT2A receptor. These receptors are crucial in the pathophysiology of various neurological and psychiatric disorders. [1][2]Understanding how structural modifications to the lead compound, 1-(3-Aminopropyl)-homopiperidine, influence binding affinity can accelerate the development of more potent and selective drug candidates.
Comparative Analysis of Analog Activity
The following table summarizes the hypothetical binding affinities (Ki in nM) of a series of 1-(3-Aminopropyl)-homopiperidine analogs for the dopamine D2 and serotonin 5-HT2A receptors. The proposed structures are based on common modifications to the homopiperidine and propylamino moieties.
| Compound ID | R1 (Homopiperidine N-substituent) | R2 (Propylamine N-substituent) | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |
| LEAD-001 | H | H | 150 | 250 |
| ANAL-002 | Methyl | H | 120 | 200 |
| ANAL-003 | Ethyl | H | 180 | 300 |
| ANAL-004 | H | Methyl | 90 | 150 |
| ANAL-005 | H | Ethyl | 110 | 180 |
| ANAL-006 | H | Phenyl | 50 | 80 |
| ANAL-007 | H | 4-Fluorophenyl | 30 | 60 |
| ANAL-008 | H | 2-Methoxyphenyl | 75 | 120 |
| ANAL-009 | 4-Fluorophenyl | H | 25 | 45 |
| ANAL-010 | 2,3-Dichlorophenyl | H | 15 | 30 |
Interpretation of SAR Data:
-
Substitution on the Homopiperidine Nitrogen (R1): Small alkyl substitutions such as methyl (ANAL-002) may be well-tolerated or slightly improve affinity. Larger alkyl groups like ethyl (ANAL-003) appear to be detrimental to binding, possibly due to steric hindrance. Aromatic substitutions, particularly with electron-withdrawing groups (ANAL-009, ANAL-010), can significantly enhance affinity for both receptors, suggesting a potential hydrophobic binding pocket. [3]* Substitution on the Propylamine Nitrogen (R2): N-alkylation of the primary amine on the propyl chain (ANAL-004, ANAL-005) appears to be favorable, with a methyl group providing a greater increase in affinity than an ethyl group. Aryl substitutions on this nitrogen (ANAL-006, ANAL-007, ANAL-008) also lead to a marked improvement in binding, with a 4-fluorophenyl group (ANAL-007) being particularly effective. This suggests that this region of the molecule may interact with an aromatic-binding domain within the receptor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Synthesis of 1-(3-Aminopropyl)-homopiperidine Analogs
The synthesis of N-substituted homopiperidine analogs can be achieved through standard organic chemistry reactions. For instance, N-alkylation of homopiperidine can be performed by reacting it with an appropriate alkyl halide in the presence of a base. Subsequent reaction with a protected 3-bromopropylamine followed by deprotection would yield the desired product. For analogs with substitutions on the propylamino group, reductive amination of a suitable aldehyde or ketone with 1-(3-aminopropyl)-homopiperidine can be employed. [4][5] 2. Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of the synthesized analogs to their target receptors. [6][7]
-
Dopamine D2 Receptor Binding Assay:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor are prepared. [8]The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet is resuspended in the assay buffer. [6] 2. Assay Procedure: In a 96-well plate, the cell membranes (e.g., 10-20 µg of protein) are incubated with a specific radioligand, such as [³H]Spiperone (at a concentration close to its Kd, e.g., 0.1-0.3 nM), and various concentrations of the unlabeled test compound (analogs of 1-(3-aminopropyl)-homopiperidine). [9] 3. Incubation and Filtration: The mixture is incubated for a specific time (e.g., 60-90 minutes) at room temperature to reach equilibrium. [8]The reaction is then terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. [6][10] 4. Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation. [9]
-
-
Serotonin 5-HT2A Receptor Binding Assay:
-
Membrane Preparation: Similar to the D2 assay, membranes are prepared from cells expressing the human 5-HT2A receptor.
-
Assay Procedure: The assay is conducted using a 5-HT2A specific radioligand, such as [³H]Ketanserin (e.g., at a concentration of 0.5 nM). [10] 3. Incubation, Filtration, and Quantification: The procedure is analogous to the D2 receptor binding assay.
-
Data Analysis: Non-specific binding is determined using a saturating concentration of a known 5-HT2A antagonist (e.g., 1 µM spiperone). IC50 and Ki values are calculated as described above.
-
3. Functional Assays
Functional assays are crucial to determine whether the compounds act as agonists, antagonists, or inverse agonists at the receptors.
-
5-HT2A Receptor Calcium Flux Assay:
-
Cell Culture: HEK293 cells expressing the 5-HT2A receptor are plated in black-walled, clear-bottom 96-well plates. [11] 2. Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds.
-
Agonist Stimulation and Signal Detection: A known 5-HT2A agonist (e.g., serotonin) is added to the wells, and the resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.
-
Data Analysis: The ability of the test compounds to inhibit the agonist-induced calcium flux is quantified, and IC50 values are determined to assess their antagonist potency. [11]
-
Visualizing Structure-Activity Relationships and Workflows
Caption: Hypothetical SAR of 1-(3-Aminopropyl)-homopiperidine analogs.
Caption: General experimental workflow for SAR studies.
References
- 1. Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Evaluating the Specificity of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride for the Sigma-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride and its specificity for its putative target, the Sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (MAM), where it plays a crucial role in regulating cellular signaling, particularly calcium homeostasis. Due to its involvement in various neurological and psychiatric disorders, the S1R is a significant target for therapeutic development.
While this compound is utilized in neuroscience research for its potential to interact with central nervous system receptors, publicly available quantitative binding data for this specific compound is limited.[1] This guide, therefore, presents a comparative framework using well-characterized S1R ligands to evaluate the potential specificity of this compound. For the purpose of this illustrative comparison, a hypothetical high-affinity Ki value has been assigned to this compound for the S1R, based on the known activities of structurally related compounds.
Comparative Analysis of Receptor Binding Affinity
The specificity of a ligand is determined by its binding affinity for its primary target relative to other potential targets. The table below compares the binding affinities (Ki values) of this compound (hypothetical), the selective S1R agonist PRE-084, the reference agonist (+)-Pentazocine, and the antagonist Haloperidol for both Sigma-1 and Sigma-2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio (S2R Ki / S1R Ki) indicates the preference of the compound for the S1R over the S2R.
| Compound | Type | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity (S2R/S1R) |
| This compound | Presumed Agonist (Hypothetical) | 5.0 (Assumed) | 500 (Assumed) | 100 |
| PRE-084 | Agonist | 2.2 | >10,000 | >4545 |
| (+)-Pentazocine | Agonist | 3.1 | 1542 | 497 |
| Haloperidol | Antagonist | 2.2 | 29 | 13 |
Note: Ki values for this compound are assumed for illustrative purposes based on the activity of structurally similar compounds. Actual experimental values may differ.
Experimental Protocols
To empirically determine the binding specificity of a compound like this compound, a combination of binding and functional assays is essential.
Radioligand Binding Assay for Sigma-1 Receptor Specificity
This protocol determines the binding affinity (Ki) of a test compound for the Sigma-1 and Sigma-2 receptors through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize guinea pig brain tissue, which has a high density of S1R, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 200 µL.
-
For S1R: Incubate the membrane preparation with a fixed concentration of the S1R-selective radioligand [³H]-(+)-pentazocine (e.g., 3 nM) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For S2R: To measure binding to S2R, use the non-selective radioligand [³H]-DTG in the presence of a high concentration of (+)-pentazocine (e.g., 300 nM) to block its binding to S1R. Incubate with varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand, such as Haloperidol (10 µM).
-
Incubate the plates at 37°C for 120 minutes.
3. Data Analysis:
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Measurement of Intracellular Calcium Mobilization
This assay assesses the functional activity of the test compound as an agonist or antagonist at the S1R by measuring its effect on intracellular calcium levels. S1R activation is known to modulate the inositol 1,4,5-trisphosphate receptor (IP3R), leading to the release of calcium from the endoplasmic reticulum.
1. Cell Culture and Dye Loading:
-
Culture a suitable cell line endogenously expressing or transfected with the Sigma-1 receptor (e.g., HEK293 cells) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer.
2. Calcium Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence intensity.
-
To assess agonist activity, add varying concentrations of the test compound (e.g., this compound) to the wells and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
To assess antagonist activity, pre-incubate the cells with the test compound before adding a known S1R agonist (e.g., PRE-084). A reduction in the agonist-induced calcium signal indicates antagonism.
3. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence change against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is a chaperone protein located at the MAM, a specialized region of the endoplasmic reticulum (ER) that is in close contact with mitochondria. In its resting state, S1R is associated with another chaperone protein, BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist, S1R dissociates from BiP and can then interact with and modulate the activity of various client proteins, including the IP3 receptor. This interaction potentiates the IP3R-mediated release of calcium from the ER, which can then be taken up by the mitochondria, influencing cellular energy metabolism and survival pathways.
Sigma-1 receptor signaling pathway at the mitochondria-associated ER membrane.
Logical Comparison of Receptor Specificity
The specificity of a compound for its target receptor is a critical factor in its potential as a therapeutic agent. High specificity minimizes off-target effects and potential side effects. The following diagram illustrates the logical framework for comparing the specificity of this compound with alternative ligands.
Logical framework for evaluating receptor specificity.
References
Safety Operating Guide
Proper Disposal of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols mitigates risks and ensures compliance with regulatory standards. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide synthesizes information from SDSs of structurally similar amine hydrochlorides and general laboratory chemical waste management principles to provide essential safety and disposal information.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Based on information for similar amine hydrochlorides, this compound should be handled as a hazardous substance.
Recommended PPE:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Always work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Hazard and Incompatibility Summary
The following table summarizes the potential hazards associated with amine hydrochlorides, based on data for similar compounds. This information is crucial for safe handling and for preventing dangerous reactions during waste storage.
| Hazard Classification | Description | Incompatible Materials |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Strong oxidizing agents |
| Skin Irritation | May cause skin irritation.[1] | Strong acids |
| Eye Irritation | May cause serious eye irritation.[1] | N/A |
| Respiratory Irritation | May cause respiratory irritation.[1] | N/A |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general, step-by-step guide:
1. Waste Collection and Labeling:
-
Solid Waste: Place any solid waste of the compound into a designated, chemically resistant container with a secure lid.
-
Liquid Waste (Solutions): Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
2. Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
3. Decontamination of Empty Containers:
-
Empty containers that held the compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent in which the compound is soluble.
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.
-
After triple rinsing and allowing the container to dry, deface or remove the original label. The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
4. Professional Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]
-
Follow all institutional procedures for waste manifest and pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a safer research environment.
References
Personal protective equipment for handling 1-(3-Amino-propyl)-homopiperidine Dihydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride (CAS No: 118979-65-0).[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[3][4]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] Do not wear contact lenses.[5] |
| Face Shield | Recommended when there is a splash hazard.[6][7] | |
| Skin Protection | Chemical-Resistant Gloves | Tested according to EN 374. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For prolonged or repeated contact, a class 5 or higher (breakthrough time >240 minutes) is advised.[5][6] |
| Protective Clothing | Lab coat or overalls.[5] For larger quantities or significant exposure risk, flame-retardant antistatic protective clothing may be necessary.[8] | |
| Apron | A PVC apron can provide additional protection.[5] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Required if exposure limits are exceeded or if irritation is experienced.[3][9] A respirator with a particulate filter conforming to EN 143 or an ammonia and organic ammonia derivatives filter is recommended.[3] |
Operational Plan: Handling Procedures
Safe handling practices are critical to prevent accidental exposure. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[8][9]
Step 1: Preparation
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][9]
-
Verify that all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this or a closely related compound before starting work.
Step 2: Handling
-
Avoid all personal contact with the substance, including inhalation of dust or vapors.[5]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[9]
Step 3: Cleanup
-
Clean the work area thoroughly after use.
-
For spills, absorb with an inert material such as sand, earth, or vermiculite and place in a suitable, closed container for disposal.[9] Do not flush down the sewer.[9]
-
Contaminated clothing should be removed immediately and washed before reuse.[3][8]
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, and national regulations.
Waste Categorization:
-
This chemical should be treated as hazardous waste.
-
Package the waste in a properly labeled, sealed container.
Disposal Method:
-
Dispose of the contents and container at an approved waste disposal plant.[3]
-
Do not dispose of it with regular laboratory trash.
Immediate First Aid Measures
In the event of exposure, follow these first aid procedures immediately and seek medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[3] If not breathing, provide artificial respiration.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, consult a physician.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[8] Call a poison control center or doctor immediately.[3]
Safety and Handling Workflow
Caption: Logical workflow for the safe handling and emergency procedures for this compound.
References
- 1. This compound | 118979-65-0 [sigmaaldrich.com]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
